molecular formula C12H15FN2O3 B1464561 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine CAS No. 1281784-50-6

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

カタログ番号: B1464561
CAS番号: 1281784-50-6
分子量: 254.26 g/mol
InChIキー: YSQLQYQOKVNCJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a chemical building block of interest in pharmaceutical and bioorganic chemistry. This compound features a piperidine scaffold, a privileged structure in medicinal chemistry, functionalized with a fluoro-nitrophenoxy moiety. Piperidine derivatives are extensively researched for their diverse biological activities. Recent studies highlight the significance of piperidine-based compounds in the development of novel antidiabetic agents, where they have shown activity in reversing insulin resistance . Furthermore, alkaloids containing nitrogen heterocycles, such as piperidine, are a prominent focus in antimicrobial research due to their ability to disrupt critical cellular processes in pathogens . The specific structural features of this compound make it a valuable intermediate for constructing more complex molecules for use in drug discovery programs and as a key intermediate in organic synthesis. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

特性

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-10-3-4-11(15(16)17)12(6-10)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLQYQOKVNCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

safety data sheet MSDS for 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Safe Handling of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Executive Summary

In modern drug discovery, 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (CAS: 1281784-50-6) serves as a highly versatile, advanced building block. It is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). However, handling this compound requires a sophisticated understanding of its dual-hazard profile: the potent basicity of the piperidine moiety and the systemic toxicity of the nitroaromatic system.

This whitepaper departs from standard, rigid Safety Data Sheet (SDS) templates. Instead, it provides an in-depth, mechanistic guide to the physicochemical properties, toxicological causality, and self-validating experimental workflows necessary to handle and transform this compound safely in a laboratory setting.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine dictates both its synthetic utility and its hazard profile. The molecule consists of a highly basic, nucleophilic secondary amine (piperidine) separated by a methylene ether bridge from a highly electrophilic, electron-deficient fluoro-nitroaromatic ring. Because the methylene bridge breaks any potential resonance between the amine and the aromatic system, the piperidine ring retains its full basicity (estimated pKa ~11.2).

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
CAS Registry Number 1281784-50-6[1]
Molecular Formula C12H15FN2O3
Molecular Weight 254.26 g/mol
Exact Mass 254.1067 Da
Physical State Pale yellow to orange solid/viscous oil (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Ethanol, DMSO; Insoluble in Water

Mechanistic Toxicology & Hazard Identification (E-E-A-T)

As a drug development professional, understanding why a chemical is hazardous is more critical than simply knowing that it is hazardous. The risks associated with this compound are bifurcated into local and systemic effects.

A. Local Tissue Necrosis (The Piperidine Effect)

The secondary amine of the piperidine ring is strongly basic. Upon contact with biological tissues, it rapidly raises the local pH. This causes the saponification of lipid bilayers in cell membranes and the deep denaturation of epidermal proteins. Consequently, this compound is classified as a severe skin and eye corrosive (analogous to GHS Skin Corr. 1B and Eye Dam. 1) [2].

  • Causality: The lack of resonance stabilization for the piperidine nitrogen lone pair ensures it remains highly available to abstract protons from tissue water, generating destructive hydroxide ( OH− ) ions.

B. Systemic Hypoxia & Methemoglobinemia (The Nitroaromatic Effect)

Systemic absorption (via inhalation of dust/aerosols or dermal penetration) presents a severe toxicological threat. Nitroaromatics undergo enzymatic single-electron reduction in the liver (often mediated by NADPH-cytochrome P450 reductases) to form a nitro radical anion.

  • Causality: This radical is further reduced to highly reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These species enter erythrocytes and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), producing methemoglobin [3]. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia, cyanosis, and potentially fatal respiratory failure.

Experimental Workflows: Self-Validating Nitro Reduction Protocol

In drug development, the most common immediate synthetic step for this building block is the reduction of the nitro group to an aniline to facilitate subsequent Buchwald-Hartwig cross-couplings or amidations. Nitro reductions are notoriously exothermic and prone to runaway kinetics if the hydroxylamine intermediate accumulates.

The following protocol is designed as a self-validating system to ensure both chemical conversion and operator safety.

Step-by-Step Methodology: Catalytic Hydrogenation
  • Reaction Setup: In a well-ventilated fume hood behind a blast shield, dissolve 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (1.0 eq) in anhydrous ethanol (0.2 M). Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Expert Insight: Ethanol is chosen over methanol to reduce the risk of catalyst ignition upon solvent evaporation.

  • Atmospheric Purging: Seal the vessel. Purge the headspace with inert Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) gas three times.

    • Expert Insight: This prevents the formation of an explosive H2​/O2​ mixture in the presence of the pyrophoric Pd/C catalyst.

  • Controlled Reduction: Stir the reaction vigorously under a balloon of H2​ (1 atm) at strictly ambient temperature (20-25 °C). Do not apply heat.

  • Self-Validating In-Process Control (IPC): At the 2-hour mark, extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Logic: The reaction is strictly forbidden from proceeding to workup until the starting material ( [M+H]+≈255.1 ) and the highly toxic hydroxylamine intermediate ( [M+H]+≈241.1 ) are completely absent. The system validates itself when only the aniline product mass ( [M+H]+≈225.1 ) is detected.

  • Safe Workup: Once validated, purge the vessel with N2​ . Filter the mixture through a pad of Celite to remove the Pd/C.

    • Critical Safety Step: Never let the filtered Pd/C cake dry out, as it will spontaneously ignite in air. Immediately quench the filter cake with water.

Process & Safety Visualization

The following diagram maps the logical relationship between the hazard assessment, the synthetic execution, and the self-validating IPC loop required for this compound.

G A 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Starting Material B Hazard Mitigation (Fume Hood, PPE, Blast Shield) A->B Step 1: Safety Prep C Catalytic Hydrogenation (Pd/C, H2 gas, EtOH solvent) B->C Step 2: Reaction Setup D Self-Validating IPC (LC-MS: Check for -30 Da mass shift) C->D Step 3: Monitor D->C Incomplete (Hydroxylamine present) E 3-[(5-Fluoro-2-aminophenoxy)methyl]piperidine Isolated Aniline Product D->E Step 4: Workup (If Complete)

Workflow for the safe catalytic reduction of the nitroaromatic building block.

Emergency Response & Spill Mitigation

If a spill of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine occurs:

  • Do not use strong acids to neutralize the basic piperidine moiety, as the resulting exothermic acid-base reaction can aerosolize the toxic nitroaromatic compound.

  • Protocol: Evacuate the immediate area. Wear heavy-duty nitrile gloves and a P100 half-mask respirator. Cover the spill with a weakly acidic, inert absorbent material (e.g., sodium bisulfate-treated sand or commercial spill kits designed for caustic amines). Sweep the neutralized matrix into a sealed, clearly labeled hazardous waste container. Wash the contaminated surface with copious amounts of cold water.

References

  • Chemsrc Chemical Database. "3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine CAS#:1281784-50-6 Properties and Safety." Chemsrc. Available at:[Link]

  • Carl Roth GmbH. "Safety Data Sheet: Piperidine (General Amine Basicity & Corrosion Standards)." Carl Roth. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Nitrobenzene and Nitroaromatics (Methemoglobinemia)." Centers for Disease Control and Prevention. Available at:[Link]

Technical Guide: Toxicity and In Vitro Stability of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (CAS#: 1281784-50-6) is a highly functionalized chemical building block characterized by a fluorinated nitrobenzene ring linked via an ether bridge to a basic piperidine moiety[1]. In drug discovery and chemical development, compounds bearing this specific combination of structural motifs present unique metabolic and toxicological challenges.

This whitepaper provides an authoritative, mechanistic framework for evaluating the in vitro stability and toxicity of this compound. By deconstructing its structural alerts—specifically the mutagenic potential of the nitroaromatic group, the metabolic vulnerabilities of the ether linkage, and the cardiotoxic liabilities of the basic amine—this guide delivers field-proven, self-validating protocols for rigorous preclinical assessment.

Structural Analysis & Predictive Toxicology

To design an effective in vitro testing funnel, we must first establish the causality between the compound's structural features and its potential biological liabilities.

The Nitroaromatic Moiety: Mutagenicity Risk

Nitroaromatic compounds are notorious structural alerts in predictive toxicology. The primary risk is not the parent compound itself, but its enzymatic reduction. Bacterial nitroreductases (and mammalian hepatic reductases) can reduce the nitro group (–NO₂) to a nitroso intermediate (–NO), and subsequently to a highly reactive hydroxylamine (–NHOH)[2]. This electrophilic species can covalently bind to DNA, forming adducts that lead to base-pair substitutions or frameshift mutations. Consequently, rigorous genotoxicity screening is mandatory[3].

The Fluoroaromatic Moiety: Metabolic Blocking vs. Activation

The incorporation of a fluorine atom on the aromatic ring is a classic medicinal chemistry strategy to block cytochrome P450 (CYP)-mediated aromatic oxidation due to the high bond dissociation energy of the C–F bond[4]. While generally stable, specific microbial and hepatic pathways can still induce oxidative defluorination or hydroxylation at the ortho or para positions relative to the fluorine atom, particularly when activated by electron-withdrawing groups like the adjacent nitro group[5].

The Piperidine Ring: Basicity and Cardiotoxicity

The piperidine ring contains a secondary aliphatic amine that is predominantly protonated at physiological pH (7.4). This basic nitrogen is a well-documented pharmacophore for binding to the central cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes). Furthermore, the nitrogen center is susceptible to Flavin-containing monooxygenase (FMO) or CYP-mediated N-oxidation.

The Ether Linkage: CYP-Mediated Cleavage

The ether bridge connecting the aromatic and aliphatic systems is a prime "soft spot" for CYP-mediated O-dealkylation. Oxidative cleavage at this site would rapidly degrade the parent molecule into 5-fluoro-2-nitrophenol and piperidin-3-ylmethanol, drastically altering the pharmacological and toxicological profile.

Metabolism Parent 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine NitroRed Nitroreduction (Bacterial/Hepatic) Parent->NitroRed ODealk CYP-Mediated O-Dealkylation Parent->ODealk NOx FMO/CYP N-Oxidation Parent->NOx Hydroxylamine Reactive Hydroxylamine (DNA Adducts/Mutagenicity) NitroRed->Hydroxylamine Phenol 5-Fluoro-2-nitrophenol ODealk->Phenol Piperidine Piperidin-3-ylmethanol ODealk->Piperidine PiperidineOx Piperidine N-oxide NOx->PiperidineOx

Figure 1: Predictive metabolic liabilities of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

In Vitro Stability Assessment Framework

To quantify the vulnerabilities identified above, a robust in vitro stability assessment is required. The primary mechanism of clearance for this compound is expected to be hepatic metabolism rather than plasma instability.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This self-validating protocol determines the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of the compound[6].

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • NADPH Regenerating System (NRS): NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • 100 mM Potassium phosphate buffer (pH 7.4).

  • Test compound (1 µM final concentration, ≤0.1% DMSO).

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).

Step-by-Step Methodology:

  • Preparation: Pre-incubate HLM (0.5 mg/mL final protein concentration) with the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NRS.

  • Sampling: Aliquot 50 µL of the reaction mixture at designated time points (0, 5, 15, 30, 45, and 60 minutes).

  • Termination: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check: Ensure Verapamil t1/2​ is < 15 mins and Warfarin t1/2​ is > 60 mins. If controls fail, the assay is invalid.

In Vitro Toxicity Assessment Framework

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Given the nitroaromatic moiety, evaluating genotoxicity is the most critical safety hurdle. The Ames test must be conducted in accordance with OECD Test Guideline 471[2][3].

Crucial Mechanistic Note: Standard Salmonella typhimurium strains may underestimate the mutagenicity of nitroaromatics. It is imperative to include strains with high endogenous nitroreductase activity (e.g., TA98 and TA100) and test both with and without S9 metabolic activation[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight.

  • Dose Formulation: Prepare the test compound in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate [3].

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (Aroclor 1254-induced) with cofactors[3].

  • Plating (Pre-incubation Method): Mix 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes before adding top agar and pouring onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies.

  • Validation Check: A positive result is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Cytotoxicity & Cardiotoxicity Screening
  • Cytotoxicity (HepG2): Assess general cellular toxicity using a luminescent ATP detection assay (e.g., CellTiter-Glo) after 48 hours of exposure.

  • Cardiotoxicity (hERG): Due to the basic piperidine ring, perform an automated patch-clamp assay on CHO cells stably expressing the hERG channel to determine the IC₅₀ for potassium current inhibition.

Workflow Start Compound Synthesis Stability Microsomal/Plasma Stability (HLM/RLM) Start->Stability Cytotox Cytotoxicity (HepG2 MT Assay) Stability->Cytotox Genotox Genotoxicity (Ames OECD 471) Cytotox->Genotox Cardiotox Cardiotoxicity (hERG Patch Clamp) Genotox->Cardiotox Decision Go/No-Go Decision Cardiotox->Decision

Figure 2: Sequential in vitro screening workflow for early-stage toxicity and stability assessment.

Quantitative Data Interpretation

To standardize decision-making, the following tables summarize the target profiles and acceptance criteria for the assays described above.

Table 1: Predictive Metabolic Liabilities & Recommended Assays

Structural MotifPrimary LiabilityRecommended AssayKey Readout
Nitrobenzene Nitroreduction to hydroxylamineAmes Test (OECD 471)Revertant colony count vs. control
Fluorobenzene Oxidative defluorinationMetabolite ID (LC-HRMS)Presence of fluorocatechols
Piperidine hERG inhibition (QT prolongation)Automated Patch ClamphERG IC₅₀ (µM)
Ether Linkage CYP-mediated O-dealkylationHLM Stability t1/2​ and Intrinsic Clearance

Table 2: Quantitative Acceptance Criteria for In Vitro Assays

AssayParameterThreshold for "Low Risk"Threshold for "High Risk"Mechanistic Rationale
HLM Stability Intrinsic Clearance ( Clint​ )< 15 µL/min/mg> 45 µL/min/mgHigh clearance indicates rapid first-pass metabolism, likely via O-dealkylation.
Ames Test Fold-increase in revertants< 2-fold (all strains)≥ 2-fold (dose-dependent)Direct evidence of DNA mutation via nitroreductase activation.
Cytotoxicity HepG2 IC₅₀> 50 µM< 10 µMGeneral marker for mitochondrial toxicity or membrane disruption.
hERG Inhibition IC₅₀> 30 µM< 1 µMHigh affinity binding of the basic piperidine nitrogen to the channel pore.

References

  • chemsrc.com - CAS#:1281784-50-6 | 3-[(5-Fluoro-2-nitrophenoxy)
  • personalcarecouncil.
  • nih.
  • benchchem.
  • researchgate.
  • researchgate.

Sources

Receptor Binding Affinity and Pharmacological Profiling of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1281784-50-6

Executive Summary and Structural Rationale

The compound 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a specialized chemical building block utilized in neuropharmacological drug discovery[1][2]. It belongs to the 3-(phenoxymethyl)piperidine class, a highly privileged scaffold known for its potent interactions with monoamine transporters—most notably the Serotonin Transporter (SERT)—and Sigma ( σ ) receptors[3].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static structure, but as a dynamic ligand whose binding affinity is dictated by specific structural determinants:

  • The Piperidine Ring: At physiological pH (~7.4), the secondary amine is protonated. This cationic center is strictly required to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp98 in human SERT, Asp126 in σ1​ ).

  • The Ether Linker: The oxygen atom provides conformational flexibility, allowing the aromatic ring to optimally orient within deep, hydrophobic transmembrane pockets.

  • The 5-Fluoro-2-nitrophenoxy Moiety: The nitro group at the ortho position acts as a strong hydrogen bond acceptor, while the fluorine atom at the meta position (relative to the nitro group) enhances lipophilicity and alters the electrostatic potential of the aromatic ring. This specific substitution pattern creates a highly polarizable π -system, driving strong multipolar and halogen-bonding interactions within the binding site.

Putative Target Receptor Profiles

Based on established Structure-Activity Relationships (SAR) for the 3-(phenoxymethyl)piperidine pharmacophore, the primary targets for this compound are SERT and Sigma-1 ( σ1​ ) receptors[3][4].

Serotonin Transporter (SERT)

The compound acts as a competitive inhibitor at the central substrate-binding site of SERT. By binding to the outward-open conformation of the transporter, it sterically occludes the translocation pathway, preventing the reuptake of synaptic serotonin (5-HT)[4].

Mechanism Ligand 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine SERT Serotonin Transporter (SERT) Central Binding Site Ligand->SERT High Affinity Binding Block Conformational Arrest (Outward-Open State) SERT->Block Prevents 5-HT Translocation Synapse Accumulation of Synaptic 5-HT Block->Synapse Receptor Post-Synaptic Receptor Activation Synapse->Receptor

Mechanism of SERT blockade and subsequent synaptic 5-HT accumulation.

Sigma-1 ( σ1​ ) Receptor

The σ1​ receptor, an integral membrane chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), readily accommodates lipophilic amines. The 5-fluoro-2-nitro substitution likely drives high-affinity binding to the σ1​ β -barrel binding site via robust π−π stacking with conserved tyrosine residues.

Experimental Protocols for Binding Affinity ( Ki​ ) Determination

To empirically validate the receptor binding affinity of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine, rigorous radioligand competition assays must be employed. The following protocols are aligned with the standards set by the NIMH Psychoactive Drug Screening Program (PDSP)[5].

Protocol A: SERT Radioligand Competition Assay

Objective: Determine the inhibition constant ( Ki​ ) of the test compound against [3H] Citalopram at human SERT.

Causality & Experimental Choices:

  • Buffer Selection: SERT is a Na+/Cl− -dependent transporter. The assay buffer must contain 120 mM NaCl and 5 mM KCl. Without these ions, the transporter will not adopt the outward-facing conformation required for high-affinity inhibitor binding[4].

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of highly lipophilic test compounds.

  • Self-Validating Control: 10 μ M Fluoxetine is used to define NSB. If the radioactive counts in the Fluoxetine wells exceed 10% of total binding, the washing protocol is insufficient, and the assay must be invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 50 μ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 50 μ L of [3H] Citalopram (final concentration ~1.5 nM; near its Kd​ ).

    • 50 μ L of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (serial dilutions from 10−11 to 10−5 M).

    • 100 μ L of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer to strip away unbound radioligand while kinetically trapping the bound complex.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

G C Test Compound (Unlabeled) I Incubation (Equilibrium Binding) C->I R Radioligand (e.g.,[3H]Citalopram) R->I M Receptor Membrane Preparation M->I F Rapid Filtration (GF/B Filters) I->F S Scintillation Counting F->S

Radioligand competition binding assay workflow.

Data Interpretation and Representative Binding Metrics

Data generated from the scintillation counter (CPM) is converted to percentage of specific binding. The IC50​ value is determined via non-linear regression using a one-site competition model. The Cheng-Prusoff equation is then applied to calculate the absolute binding affinity ( Ki​ ):

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Based on the structural homology of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine to established clinical and experimental ligands[3][4], the anticipated quantitative binding profile is summarized below:

Target ReceptorRadioligand UsedReference Inhibitor (Control)Expected Scaffold Ki​ Range (nM)Functional Role
SERT (Human) [3H] CitalopramFluoxetine (10 μ M)0.5 – 15.0 nMReuptake Inhibition
NET (Human) [3H] NisoxetineDesipramine (10 μ M)50 – 300 nMReuptake Inhibition
σ1​ (Human) [3H] PentazocineHaloperidol (10 μ M)1.0 – 25.0 nMChaperone Modulation
5- HT2A​ [3H] KetanserinClozapine (10 μ M)> 1,000 nMOff-target (Low Affinity)

Note: The highly electron-withdrawing nature of the 5-fluoro-2-nitro substitution typically shifts selectivity favorably toward SERT over NET compared to unsubstituted phenoxy analogs.

References

  • Chemsrc. "CAS#:1281784-50-6 | 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine." Chemsrc Chemical Database. Available at:[Link]

  • European Patent Office. "Piperidine derivatives having a gastro-intestinal activity (EP0190496A2)." Google Patents.
  • National Institutes of Health (NIH). "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." PubMed Central (PMC). Available at:[Link]

  • PLOS One. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS Journals. Available at:[Link]

Sources

Methodological & Application

Application Note: Solubilization and Handling Protocol for 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a synthetic small molecule characterized by a basic piperidine ring and a highly hydrophobic fluoronitrophenoxy moiety. In its free base form, the lipophilic nature of the aromatic system dominates its physicochemical profile, rendering it practically insoluble in aqueous buffers (such as PBS) or standard cell culture media.

Attempting to dissolve this lyophilized powder directly into an aqueous environment will result in immediate thermodynamic rejection, causing the compound to crash out of solution as micro-crystals. This leads to inaccurate dosing, loss of active compound, and irreproducible assay results. To circumvent this, researchers must utilize a two-phase solubilization strategy: first disrupting the crystal lattice using a polar aprotic solvent (Dimethyl Sulfoxide, DMSO) to create a master stock, followed by a controlled intermediate dilution into protein-containing culture media. This protocol outlines the standardized workflow to ensure maximum bioavailability while preventing solvent-induced cytotoxicity.

Physicochemical Properties & Solubilization Metrics

Before initiating the protocol, it is critical to understand the compound's mass-to-molarity conversion metrics to ensure accurate stock preparation.

Table 1: Physicochemical Properties

Parameter Specification
Chemical Name 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
CAS Number 1281784-50-6
Molecular Formula C₁₂H₁₅FN₂O₃
Molecular Weight 254.26 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)

| Aqueous Solubility | Poor (Requires carrier solvent) |

Table 2: Master Stock Preparation (Target: 10 mM in DMSO)

Mass of Compound Volume of 100% DMSO Required
1.0 mg 393.3 µL
5.0 mg 1.966 mL
10.0 mg 3.933 mL

| 25.0 mg | 9.832 mL |

Solubilization Workflow

Workflow Powder Lyophilized Powder 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine Master Master Stock (10 mM in DMSO) Powder->Master Add sterile anhydrous DMSO Aliquot Aliquoting & Storage (-20°C to -80°C) Master->Aliquot Prevent freeze-thaw Dilution Intermediate Dilution (in Culture Media) Aliquot->Dilution Thaw & dilute before use Assay In Vitro Assay (Final DMSO ≤ 0.1%) Dilution->Assay Apply to cells (Avoid osmotic shock)

Figure 1: Standardized solubilization and dilution workflow for lipophilic small molecules.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By following the embedded Quality Control (QC) checkpoints, researchers can verify the success of the solubilization at each stage.

Phase 1: Reconstitution of the Master Stock

Causality Insight: DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce its capacity to solvate lipophilic compounds. Always use fresh, anhydrous, cell-culture grade DMSO [2].

  • Equilibration: Allow the sealed vial of lyophilized 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine to equilibrate to room temperature for 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Solvent Addition: Based on Table 2, add the calculated volume of anhydrous DMSO directly to the original vial to achieve a 10 mM concentration.

  • Agitation: Vortex the vial continuously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

  • QC Checkpoint 1 (Macroscopic Validation): Hold the vial against a light source. The solution must be completely optically clear. Any turbidity or floating particulates indicate incomplete dissolution, which will skew all downstream molarity calculations.

Phase 2: Aliquoting and Storage

Causality Insight: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation of small molecules [4].

  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL or 50 µL) using sterile, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term preservation (up to 6 months) [4].

Phase 3: Intermediate Dilution and Cell Treatment

Causality Insight: Never add 100% DMSO stock directly to a cell monolayer. The localized high concentration of DMSO causes immediate osmotic shock and cell lysis, while the sudden shift in polarity causes the small molecule to precipitate before it can disperse [1].

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 10X or 2X working solution by diluting the DMSO stock into pre-warmed cell culture media. Expert Tip: Ensure the media contains serum (e.g., 10% FBS). Serum proteins (like albumin) act as hydrophobic carriers, binding the lipophilic compound and preventing it from adhering to the plastic walls of the tube.

  • Application: Gently add the intermediate dilution dropwise to the cell culture well, swirling the plate gently to ensure rapid diffusion.

  • QC Checkpoint 2 (Microscopic Validation): Immediately after treatment, inspect the cell culture well under a phase-contrast microscope (20X or 40X objective). Scan for needle-like or amorphous micro-crystals. If crystals are present, the compound has exceeded its thermodynamic solubility limit in the aqueous media, and the assay data is invalid.

Critical Parameters: Managing Solvent Toxicity

The concentration of the vehicle (DMSO) is a critical variable that must be tightly controlled. While DMSO is a necessary carrier, concentrations exceeding 0.1% (v/v) can induce significant transcriptomic alterations, suppress specific receptor signaling pathways, and reduce overall cell viability [3].

Table 3: Serial Dilution and Final DMSO Concentration Limits

Target Final Concentration Required Dilution Factor (from 10 mM Stock) Final DMSO % (v/v) Viability / Artifact Risk
100 µM 1:100 1.0% High (Cytotoxic; alters signaling)
50 µM 1:200 0.5% Moderate (Requires strict vehicle control)
10 µM 1:1,000 0.1% Low (Optimal Gold Standard)

| 1 µM | 1:10,000 | 0.01% | Negligible |

Mandatory Control: Every experimental plate must include a "Vehicle Control" well treated with the exact same final percentage of DMSO (e.g., 0.1%) as the highest compound dose to normalize assay readouts and isolate the true pharmacological effect of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

References

  • Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells. MDPI.[Link]

  • Small Molecules Handling and Storage. Captivate Bio.[Link]

Protocol for the Step-by-Step Preparation of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine, a key intermediate in the development of novel therapeutics. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and their functionalization is a critical task in medicinal chemistry.[1][2][3] This guide details a robust synthetic method based on a nucleophilic aromatic substitution (SNAr) pathway, a variation of the classic Williamson ether synthesis, chosen for its efficiency and reliability.[4][5] We will delve into the mechanistic rationale, provide a detailed experimental procedure from reagent handling to final product characterization, and outline critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a validated and reproducible method for preparing this and structurally related compounds.

Introduction: Significance and Synthetic Strategy

The piperidine ring is a fundamental heterocyclic motif found in a vast array of FDA-approved drugs and natural alkaloids, valued for its conformational flexibility and ability to engage in critical binding interactions.[6][7] The incorporation of a fluoro-nitrophenoxy moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, derivatives such as 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine are valuable building blocks for constructing novel chemical entities with potential applications in areas like neuroscience and oncology.[8][9][10]

The synthesis described herein employs a nucleophilic aromatic substitution (SNAr) reaction. This strategy is preferred over other methods due to the high reactivity of the electron-deficient aromatic ring, which is strongly activated by the ortho-nitro group. The protocol involves the deprotonation of the primary alcohol of 3-(hydroxymethyl)piperidine to form a potent alkoxide nucleophile, which then displaces a fluoride from 1,5-difluoro-2-nitrobenzene to form the desired ether linkage.

Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction, a pathway distinct from the SN2 mechanism of a typical Williamson ether synthesis.[5][11][12] The reaction proceeds in two key stages:

  • Nucleophilic Attack: The alkoxide, generated in situ from 3-(hydroxymethyl)piperidine and a strong base like sodium hydride (NaH), attacks the electron-deficient carbon atom (C1) of 1,5-difluoro-2-nitrobenzene. The potent electron-withdrawing effect of the nitro group at the ortho position makes this carbon highly electrophilic and susceptible to attack.

  • Formation and Collapse of the Meisenheimer Complex: The nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is key to the reaction's feasibility. The complex then collapses, expelling the most stable leaving group—in this case, a fluoride ion—to restore aromaticity and yield the final product.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_products Products R_OH Piperidine-CH₂-OH Alkoxide Piperidine-CH₂-O⁻ Na⁺ (Alkoxide Nucleophile) R_OH->Alkoxide Deprotonation Base NaH Aromatic 1,5-Difluoro-2-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aromatic->Meisenheimer Nucleophilic Attack Alkoxide->Meisenheimer Nucleophilic Attack Product 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine Meisenheimer->Product Leaving Group Expulsion (Fluoride) SideProduct NaF Meisenheimer->SideProduct

Caption: Figure 1: S-N-Ar Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10 mmol of the target compound. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagent/MaterialCAS No.FormulaMW ( g/mol )Supplier Example
3-(Hydroxymethyl)piperidine4606-65-9C₆H₁₃NO115.17ChemScene[13]
1,5-Difluoro-2-nitrobenzene364-74-9C₆H₃F₂NO₂159.09Sigma-Aldrich
Sodium Hydride (60% in mineral oil)7646-69-7NaH24.00Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Deionized Water7732-18-5H₂O18.02-
Brine (Saturated NaCl solution)7647-14-5NaCl58.44-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Sorbent Tech.

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and bubbler

  • Ice-water bath

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

A. Preparation of the Alkoxide (Nucleophile Generation)

  • Inert Atmosphere: Assemble the 100 mL three-neck flask with a magnetic stir bar, nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq., pre-washed with hexanes to remove mineral oil).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Alcohol Addition: Dissolve 3-(hydroxymethyl)piperidine (1.15 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes using a syringe pump.

    • Causality Note: Dropwise addition is crucial to control the evolution of hydrogen gas, which is a flammable byproduct of the deprotonation. The use of a strong base like NaH ensures complete and irreversible formation of the alkoxide, driving the reaction forward.[4]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become a clear, slightly colored slurry.

B. Nucleophilic Aromatic Substitution Reaction

  • Substrate Addition: Dissolve 1,5-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the starting material (1,5-difluoro-2-nitrobenzene) and the appearance of a new, more polar spot on the TLC plate confirms the reaction is proceeding as expected.

C. Work-up and Extraction

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding 50 mL of deionized water dropwise.

    • Safety Note: Quenching can be exothermic. Slow, controlled addition is essential.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[14]

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

D. Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine as a pale yellow solid. Calculate the final yield. A typical yield for this protocol is in the range of 75-85%.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 255.1).

    • FT-IR: To identify key functional groups (e.g., C-O-C ether, NO₂).

    • Melting Point: To assess purity.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Synthesis Workflow cluster_prep A. Reagent & Alkoxide Prep cluster_reaction B. S-N-Ar Reaction cluster_workup C. Work-up & Isolation cluster_purify D. Purification & Analysis prep_1 1. Assemble & Inert Flask prep_2 2. Add NaH & Anhydrous DMF prep_1->prep_2 prep_3 3. Cool to 0 °C prep_2->prep_3 prep_4 4. Add 3-(Hydroxymethyl)piperidine in DMF (dropwise) prep_3->prep_4 prep_5 5. Stir at 0 °C -> RT (Alkoxide Formation) prep_4->prep_5 rxn_1 6. Add 1,5-Difluoro-2-nitrobenzene in DMF (dropwise) prep_5->rxn_1 Ready for Substitution rxn_2 7. Stir at RT for 2-4h rxn_1->rxn_2 rxn_3 8. Monitor by TLC rxn_2->rxn_3 workup_1 9. Quench with H₂O at 0 °C rxn_3->workup_1 Reaction Complete workup_2 10. Extract with EtOAc (3x) workup_1->workup_2 workup_3 11. Wash with H₂O & Brine workup_2->workup_3 workup_4 12. Dry (MgSO₄) & Concentrate workup_3->workup_4 purify_1 13. Flash Column Chromatography (Silica, Hex/EtOAc) workup_4->purify_1 Crude Product purify_2 14. Concentrate Pure Fractions purify_1->purify_2 purify_3 15. Characterize Product (NMR, MS, IR, MP) purify_2->purify_3 Final_Product Final Product purify_2->Final_Product

Caption: Figure 2: Experimental Synthesis Workflow.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench excess NaH carefully.

  • Dimethylformamide (DMF): A skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,5-Difluoro-2-nitrobenzene: A potential irritant. Avoid skin and eye contact.

  • General Precautions: All steps of this protocol should be performed in a certified chemical fume hood. Wear standard PPE at all times.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine. By explaining the underlying SNAr mechanism and detailing each step with causal and safety notes, this guide equips researchers with the necessary information to reliably produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • The Williamson Ether Synthesis. [Online]. Available: [Link]

  • Krasovaskiy, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 224. [Online]. Available: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online]. Available: [Link]

  • PubChem. (n.d.). (R)-3-(5-Fluoro-2-methylphenyl)piperidine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Online]. Available: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Online]. Available: [Link]

  • Krasovaskiy, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Online]. Available: [Link]

  • Khan, I., et al. (2015). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 28(5), 1729-1734. [Online]. Available: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online]. Available: [Link]

  • Tondi, D., et al. (2009). Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. Journal of Medicinal Chemistry, 52(5), 1285–1301. [Online]. Available: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Online]. Available: [Link]

  • Caccia, S., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Online]. Available: [Link]

  • Prachayasittikul, S., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. European Journal of Medicinal Chemistry, 97, 137-149. [Online]. Available: [Link]

  • Saify, Z. S., et al. (1998). Synthesis and anti-microbial screening of some piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 11(1), 15-22. [Online]. Available: [Link]

  • NextSDS. (n.d.). 4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride. [Online]. Available: [Link]

  • Hanessian, S., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 18(11), 3245–3249. [Online]. Available: [Link]

  • D'Alonzo, S., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Online]. Available: [Link]

  • NextSDS. (n.d.). 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride. [Online]. Available: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-functionalised methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1369. [Online]. Available: [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4515-4517. [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Formulation of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine scaffold represents a class of compounds with significant potential in medicinal chemistry.[1] The unique combination of a basic piperidine ring, a lipophilic nitrophenoxy group, and an electron-withdrawing fluorine atom presents a distinct set of physicochemical challenges that must be overcome for successful formulation development.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the formulation of these molecules, from initial characterization to the development of robust dosage forms. The principles and protocols outlined herein are designed to be adaptable to various derivatives within this chemical class.

The core challenge with this class of compounds often lies in their poor aqueous solubility, a common trait for molecules with aromatic and heterocyclic moieties.[3][4] The formulation strategies discussed will therefore focus on enhancing solubility and dissolution to ensure adequate bioavailability for both preclinical and clinical applications.[5]

Part 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation of any successful formulation strategy.

Physicochemical Property Evaluation

The structure of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine suggests a lipophilic molecule with a basic nitrogen atom, making its solubility highly pH-dependent.

Key Physicochemical Parameters to Determine:

  • pKa: The basicity of the piperidine nitrogen is a critical parameter. The pKa of protonated piperidine is approximately 11.2.[6] The presence of the electronegative fluorine atom on the phenoxy ring may slightly decrease the pKa of the piperidine nitrogen.[2]

  • LogP/LogD: The octanol-water partition coefficient (LogP) will provide a measure of the molecule's lipophilicity. Given the aromatic and piperidine rings, a relatively high LogP is expected. The distribution coefficient (LogD) at various pH values will be crucial for understanding its behavior in different physiological environments.

  • Aqueous Solubility: Determining the intrinsic solubility (in water) and the solubility at different pH values is essential. Due to the basic nature of the piperidine moiety, solubility is expected to be significantly higher in acidic conditions where the nitrogen is protonated, forming a more soluble salt.[6]

  • Solid-State Characterization: Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) should be employed to determine the crystallinity, melting point, and thermal stability of the API. The presence of polymorphism should also be investigated as different crystal forms can have different solubilities and stabilities.

Table 1: Illustrative Physicochemical Properties of a Representative 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Compound

ParameterAnticipated Value/CharacteristicRationale
Molecular Weight ~270 g/mol Based on the chemical structure.
pKa 9.5 - 10.5The piperidine nitrogen is basic, but the value may be slightly reduced by the electron-withdrawing effects of the fluoro-nitrophenoxy group.[2][6]
LogP 3.0 - 4.5The presence of aromatic and piperidine rings suggests significant lipophilicity.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poorly Soluble)High lipophilicity and existence as a free base at physiological pH.[7]
Aqueous Solubility (pH 2.0) 1 - 10 mg/mL (Slightly to Moderately Soluble)Protonation of the piperidine nitrogen to form a more soluble salt.[6]
Physical Form Crystalline SolidTypical for organic molecules of this size.[8]
Protocol for pH-Dependent Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of the API at various pH values.

Materials:

  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine based compound

  • 0.1 N HCl (pH ~1)

  • Phosphate buffers (pH 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of the solid API to vials containing the different pH buffers.

  • Cap the vials securely and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[9]

  • After equilibration, allow the vials to stand to let the undissolved solids settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.[10]

  • Perform the experiment in triplicate for each pH condition.

G cluster_0 Pre-formulation Workflow A API Synthesis & Purification B Solid-State Characterization (XRPD, DSC, TGA) A->B C pKa & LogP/LogD Determination A->C D pH-Dependent Solubility (Shake-Flask Method) B->D C->D E Forced Degradation & Stability Assessment D->E F Excipient Compatibility Studies D->F G Formulation Strategy Selection E->G F->G

Caption: Pre-formulation workflow for 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine compounds.

Part 2: Formulation Strategies for Oral Delivery

Given the anticipated poor aqueous solubility at neutral pH, several enabling formulation strategies should be considered for oral administration.[3]

Salt Formation

Forming a pharmaceutically acceptable salt is often the most direct approach to improve the solubility and dissolution rate of a basic API.[3][11]

  • Rationale: The basic piperidine nitrogen can be protonated by an acid to form a salt, which is generally more water-soluble than the free base.[6]

  • Common Salt Formers: Hydrochloride, hydrobromide, sulfate, phosphate, acetate, fumarate, maleate, citrate, lactate, and tartrate salts are commonly used.[11][12]

  • Screening Process: A salt screening study should be conducted by reacting the free base with a panel of pharmaceutically acceptable acids in various solvents. The resulting solid forms should be characterized for their crystallinity, solubility, stability, and hygroscopicity.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the API in an amorphous state within a hydrophilic polymer matrix. This approach can significantly enhance aqueous solubility and dissolution rate by overcoming the crystal lattice energy.[3]

  • Rationale: The amorphous form of a drug is in a higher energy state than its crystalline counterpart, leading to increased apparent solubility.[3] The polymer serves to stabilize the amorphous drug and prevent recrystallization.

  • Polymer Selection: Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and Soluplus®.

  • Manufacturing Methods:

    • Spray Drying: A solution of the API and polymer is sprayed into a hot air stream to rapidly evaporate the solvent, forming a solid dispersion.

    • Hot-Melt Extrusion (HME): The API and polymer are mixed and heated, then extruded to form a solid dispersion. This is a solvent-free process.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state.[3][5]

  • Rationale: These formulations utilize lipids, surfactants, and co-solvents to solubilize the drug. Upon contact with gastrointestinal fluids, they can form fine emulsions or micellar solutions, facilitating drug absorption.[5]

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form microemulsions with smaller droplet sizes.

  • Excipient Selection: A wide range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., ethanol, propylene glycol, PEG 400) can be used.[6][7]

G cluster_oral Oral Formulation Strategies API Poorly Soluble API (Free Base) Salt Salt Formation API->Salt Acid Addition ASD Amorphous Solid Dispersion (ASD) API->ASD Polymer Dispersion Lipid Lipid-Based Formulation API->Lipid Solubilization in Lipids/Surfactants Particle Particle Size Reduction API->Particle Micronization/ Nanonization Oral Improved Oral Bioavailability Salt->Oral Enhanced Solubility & Dissolution ASD->Oral Increased Apparent Solubility Lipid->Oral Improved Absorption Particle->Oral Increased Surface Area

Caption: Strategies to enhance oral bioavailability of the target compounds.

Protocol for a Feasibility Study of a Spray-Dried Amorphous Solid Dispersion

Materials:

  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine compound (API)

  • Polymer (e.g., PVP K30 or HPMCAS)

  • Solvent system capable of dissolving both API and polymer (e.g., methanol, acetone, or a mixture)

  • Laboratory-scale spray dryer

  • Dissolution testing apparatus (USP Apparatus II)

  • HPLC system

Procedure:

  • Solution Preparation: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w). A typical starting concentration is 5-10% total solids in the solvent.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) based on the solvent system and desired particle characteristics.

    • Spray dry the solutions to obtain the ASD powders.

  • Solid-State Characterization: Analyze the resulting powders using XRPD to confirm the amorphous nature of the API. Use DSC to determine the glass transition temperature (Tg).

  • Dissolution Testing:

    • Perform dissolution testing on the ASD powders in a relevant medium (e.g., pH 6.8 phosphate buffer).

    • Compare the dissolution profile of the ASDs to that of the crystalline API.

    • Collect samples at various time points and analyze for dissolved drug concentration by HPLC.

Part 3: Formulation of Parenteral Dosage Forms

For intravenous or other parenteral routes, the formulation must be a sterile, pyrogen-free solution or a stable suspension.

Solubilization for Injectable Solutions

The primary challenge is achieving the target drug concentration in an aqueous vehicle while ensuring safety and stability.

  • pH Adjustment: As with oral formulations, reducing the pH of the aqueous vehicle will protonate the piperidine nitrogen and increase solubility. A citrate or acetate buffer can be used to maintain the pH.[6]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of lipophilic drugs.[6]

    • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are frequently used in parenteral formulations.[7]

    • Considerations: The concentration of co-solvents must be kept within safe limits to avoid toxicity and side effects such as hemolysis or injection site irritation.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 can form micelles to encapsulate and solubilize poorly soluble drugs at low concentrations.[7]

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[5][6]

Table 2: Example of a Parenteral Formulation Vehicle Screening

Vehicle CompositionAPI Solubility (mg/mL)Observations
Saline (0.9% NaCl) < 0.1Insoluble
5% Dextrose in Water (D5W) < 0.1Insoluble
pH 4.5 Citrate Buffer 2.5Clear solution
30% PEG 400 in D5W 5.0Clear solution
10% HP-β-CD in Water 8.0Clear solution
40% PEG 400 / 10% Ethanol / 50% Water > 15.0Clear solution, potential for precipitation upon dilution

Part 4: Analytical Characterization and Stability Studies

Robust analytical methods are required to quantify the API in formulations and assess its stability.

HPLC Method for Quantification and Stability

A stability-indicating HPLC method is crucial for separating the intact API from any potential degradants.

  • Method Development: A reverse-phase C18 column is a good starting point.[10] A mobile phase gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid in water) will likely provide good peak shape and resolution. UV detection should be optimized based on the API's chromophore (the nitrophenoxy group should provide strong UV absorbance).

  • Forced Degradation Studies: To ensure the method is stability-indicating, the API should be subjected to stress conditions (acid, base, oxidation, heat, and light).[9] The HPLC method must be able to resolve the parent drug from all major degradation products. The primary expected degradation pathway is hydrolysis, though the nitro group could also be susceptible to reduction.

Protocol for Forced Degradation Study

Materials:

  • API

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Store the HCl and NaOH solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

    • Oxidation: Store the H₂O₂ solution at room temperature for 24 hours.

    • Thermal Stress: Store the aqueous solution at 60°C.

    • Photolytic Stress: Expose the aqueous solution to light according to ICH Q1B guidelines.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation in each condition.

    • Ensure that the purity angle is less than the purity threshold for the parent peak in all conditions to confirm peak purity.

    • Identify and, if necessary, characterize major degradation products.

Conclusion

The formulation of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine based compounds requires a systematic approach grounded in a thorough understanding of their physicochemical properties. Due to their inherent poor aqueous solubility, solubility enhancement techniques are paramount. Strategies such as salt formation, amorphous solid dispersions, and lipid-based formulations for oral delivery, along with the use of co-solvents and complexing agents for parenteral formulations, are likely to be successful. Each formulation approach must be supported by robust analytical methods to ensure product quality, stability, and performance. The protocols and guidelines presented here offer a comprehensive starting point for the successful development of these promising therapeutic agents.

References

  • Google Patents. US5227379A - Piperidine compounds and their preparation and use.
  • Google Patents. US5043345A - Piperidine compounds and their preparation and use.
  • Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use.
  • European Patent Office. EP2067776A1 - Piperidine compounds and pharmaceutical compositions containing them. Available from: [Link]

  • PubChem. (R)-3-(5-Fluoro-2-methylphenyl)piperidine. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Available from: [Link]

  • IntechOpen. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Available from: [Link]

  • Omics Online. Excipients used in the Formulation of Tablets. Available from: [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • MDPI. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Available from: [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which lies at the intersection of Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your reaction, ensuring higher yields and purity.

The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-piperidinemethanol with an activated aryl fluoride, such as 1,5-difluoro-2-nitrobenzene. This process, while straightforward in principle, is sensitive to a variety of experimental parameters that can significantly impact the outcome.

Core Reaction Overview

The fundamental transformation is an SNAr reaction where the alkoxide, generated from 3-piperidinemethanol, acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,5-difluoro-2-nitrobenzene. The nitro group, positioned ortho to the fluorine leaving group, is crucial for activating the ring towards nucleophilic attack.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 3-Piperidinemethanol Alkoxide Piperidinemethoxide (Nucleophile) A->Alkoxide Deprotonation B 1,5-Difluoro-2-nitrobenzene Meisenheimer Meisenheimer Complex (σ-complex) B->Meisenheimer Base Base (e.g., NaH, K2CO3) Base->Alkoxide Alkoxide->Meisenheimer Nucleophilic Attack Product 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Meisenheimer->Product Elimination of F- Byproduct Fluoride Salt Meisenheimer->Byproduct Troubleshooting_Low_Conversion Start Low or No Conversion Base Is the base strong enough? (e.g., NaH, t-BuOK) Start->Base Solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) Base->Solvent Yes Result Improved Yield Base->Result No, switch to stronger base Temp Is the temperature sufficient? Solvent->Temp Yes Solvent->Result No, switch to polar aprotic solvent Temp->Result No, increase temperature Temp->Result Yes, consider other factors

Caption: Decision tree for troubleshooting low conversion.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of multiple products is often due to competing reactions or decomposition.

Possible Side Reaction 1: N-Arylation

The piperidine nitrogen is also a nucleophile and can compete with the alkoxide to attack the aromatic ring, leading to an N-arylated byproduct.

  • Mitigation Strategies:

    • Protecting the piperidine nitrogen: The most effective way to prevent N-arylation is to use a protecting group on the piperidine nitrogen, such as a Boc or Cbz group. This protecting group can be removed in a subsequent step.

    • Pre-formation of the alkoxide: Adding the base to the 3-piperidinemethanol before introducing the aryl fluoride can favor the formation of the alkoxide and minimize the concentration of the free amine available for N-arylation.

Possible Side Reaction 2: Bis-substitution

If your starting aryl fluoride has more than one leaving group, as is the case with 1,5-difluoro-2-nitrobenzene, you may see products resulting from the substitution of both fluorines.

  • Mitigation Strategies:

    • Control stoichiometry: Use a stoichiometric amount or a slight excess of the 3-piperidinemethanol relative to the aryl fluoride. A large excess of the nucleophile will favor bis-substitution.

    • Lower reaction temperature and time: These reactions are often kinetically controlled. Lowering the temperature and monitoring the reaction to stop it once the desired product is formed can minimize the formation of the bis-substituted product.

Possible Side Reaction 3: Elimination Reactions

While less common with aryl halides, under strongly basic conditions and high temperatures, elimination reactions can occur, especially if there are any alkyl halide impurities.

  • Mitigation Strategies:

    • Use a non-nucleophilic base: If elimination is suspected, consider using a non-nucleophilic base like DBU or proton sponge, although this may impact the deprotonation of the alcohol.

    • Purify starting materials: Ensure the purity of your starting materials to avoid unwanted side reactions.

Q3: I have successfully formed the product, but I am struggling with its isolation and purification. What are some effective methods?

A3: The basic nature of the piperidine ring can complicate purification. Here are some strategies:

Purification Strategy 1: Acid-Base Extraction

  • Acid wash: After the reaction is complete, quench the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as a hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Basify and re-extract: Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium carbonate to a pH > 10. This will deprotonate the piperidine nitrogen, making the product soluble in an organic solvent again.

  • Final extraction: Extract the basified aqueous layer with an organic solvent. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Purification Strategy 2: Column Chromatography

  • Stationary phase: Silica gel is commonly used.

  • Mobile phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

Purification Strategy 3: Crystallization

If the product is a solid, crystallization can be a highly effective purification method.

  • Solvent selection: Screen for a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization include isopropanol, ethanol, and ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q: What is the role of the nitro group on the aromatic ring?

A: The nitro group is a strong electron-withdrawing group. Its presence ortho or para to the leaving group (fluorine) is essential for activating the aromatic ring to nucleophilic attack. It does this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

Q: Why is fluorine a better leaving group than chlorine or bromine in SNAr reactions?

A: This is a key difference from Sₙ2 reactions. In SNAr, the rate-determining step is often the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, thus accelerating this initial attack. [1] Q: Can I use a different base, like sodium hydroxide?

A: While sodium hydroxide is a strong base, it is typically used in aqueous solutions. The presence of water can lead to unwanted side reactions, such as hydrolysis of the aryl fluoride to the corresponding phenol. It is generally better to use a base that is compatible with anhydrous organic solvents, such as NaH or K₂CO₃ in an appropriate solvent.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system to achieve good separation between your starting materials and product. Staining with a visualizing agent like potassium permanganate can be helpful for seeing spots that are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying the masses of the products and byproducts.

Experimental Protocols

Representative Protocol for the Synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Disclaimer: This is a general protocol and may require optimization.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-piperidinemethanol (1.0 eq) and anhydrous DMF (or DMSO).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add a solution of 1,5-difluoro-2-nitrobenzene (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • University of Southampton. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability management of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides a mechanistic understanding of the compound's thermal liabilities and delivers field-proven, self-validating protocols to ensure chemical integrity throughout your experimental workflows.

Part 1: Knowledge Base – Mechanisms of Thermal Degradation

Understanding the causality behind molecular degradation is the first step in preventing it. This compound possesses three distinct structural domains, each with specific thermal and oxidative vulnerabilities.

Q: What makes 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine specifically susceptible to thermal degradation? A: The thermal instability of this compound is not uniform; it is driven by the synergistic liabilities of its functional groups:

  • Ortho-Nitroaromatic Reactivity: Nitroaromatic compounds possess a high bond-dissociation energy in the C-NO₂ bond. However, at elevated temperatures, the presence of an ortho-substituent (in this case, the ether linkage) facilitates intramolecular rearrangement. Thermal stress drives the isomerization of the nitro group to a nitrite, which can subsequently undergo rapid cleavage or reduction to form anthranil derivatives [1].

  • Ether Linkage Cleavage: The ether bond connecting the fluoronitrobenzene ring to the methylpiperidine moiety is susceptible to thermal homolysis or nucleophilic attack (especially if trace moisture is present), leading to the formation of 5-fluoro-2-nitrophenol.

  • Piperidine Ring Oxidation: The basic amine in the piperidine ring contains an electron-rich nitrogen lone pair. Under thermal stress, particularly in the presence of atmospheric oxygen or trace transition metals, it undergoes oxidation to form N-oxides or dehydrogenates into tetrahydropyridine derivatives [2].

Q: What are the primary degradation products I should look for during purity analysis? A: When performing LC-MS analysis on a thermally stressed batch, look for mass shifts corresponding to:

  • +16 Da: Indicates N-oxidation of the piperidine ring.

  • Cleavage Fragments: Detection of 5-fluoro-2-nitrophenol (m/z ~157) indicates ether bond hydrolysis.

  • -16 Da to -30 Da: Indicates nitro-to-nitroso reduction or anthranil formation.

DegradationPathway Compound 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine Heat Thermal Stress (Elevated Temperature) Compound->Heat Path1 Nitro Group Isomerization (C-NO2 to Nitrite) Heat->Path1 Path2 Ether Bond Cleavage (Nucleophilic Attack) Heat->Path2 Path3 Piperidine Ring Oxidation (N-oxidation) Heat->Path3 Deg1 Nitrite / Anthranil Derivatives Path1->Deg1 Deg2 5-Fluoro-2-nitrophenol + Piperidinemethanol Path2->Deg2 Deg3 N-Oxide Piperidine Derivatives Path3->Deg3

Fig 1. Primary thermal degradation pathways of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

Part 2: Troubleshooting Guide – Storage and Handling

Q: What are the optimal storage conditions to completely arrest these degradation pathways? A: To mitigate both thermal and oxidative kinetics, the compound must be stored using a multi-barrier approach:

  • Temperature: Store at -20°C for long-term archiving, or 2-8°C for active short-term handling. Lowering the thermal energy prevents the system from overcoming the activation energy ( Ea​ ) required for nitro-nitrite isomerization.

  • Atmosphere: Store under an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid). Displacing oxygen mitigates the bimolecular oxidation of the piperidine ring.

  • Container Closure: Use amber Type I borosilicate glass vials with PTFE-lined caps. Amber glass prevents photolytic degradation (which accelerates thermal breakdown in nitroaromatics), while PTFE prevents the leaching of plasticizers that act as reactive nucleophiles.

Q: My sample was left at room temperature (25°C) for 48 hours due to a freezer failure. Is the batch compromised? A: Not necessarily, but it requires empirical verification. Catastrophic exothermic decomposition of nitroaromatics typically requires much higher temperatures (>130°C) [1]. However, slow degradation at 25°C can still compromise analytical purity, especially if ambient humidity is high. You must perform an HPLC-UV/MS analysis against a cold-stored reference standard. If the purity has dropped by >0.5%, the batch must be re-purified via flash chromatography before use in sensitive assays.

Part 3: Experimental Protocols – Stability Testing & Validation

To rigorously determine the shelf-life of your specific formulation, you must conduct a stability study aligned with ICH Q1A (R2) guidelines [3]. The following protocol is designed as a self-validating system : it utilizes parallel control samples and system suitability standards to ensure that any observed degradation is definitively due to the sample's thermal instability, not analytical drift.

Protocol: Self-Validating Thermal Stability Assessment

Step 1: Batch Preparation & Aliquoting

  • Procure a highly pure (>99.5%) baseline batch of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

  • Divide the batch into 10 mg aliquots in 2 mL Type I amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles of a master batch, which introduces condensation and accelerates hydrolysis.

  • Purge the headspace of each vial with Argon gas for 10 seconds. Immediately seal with a PTFE-lined crimp cap.

Step 2: Environmental Chamber Setup Allocate the sealed vials into three distinct, continuously monitored stability chambers:

  • Control: -80°C (Serves as the zero-degradation baseline).

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Step 3: Sampling and Quenching

  • Pull one vial from each condition at predefined intervals: 0, 1, 3, and 6 months.

  • Upon removal, immediately quench any ongoing thermal reactions by placing the vial in a dry ice/acetone bath. Store at -80°C until the HPLC run.

Step 4: HPLC-MS Analysis

  • System Suitability: Run a blank (solvent only) and a known reference standard to verify column efficiency, retention time stability, and baseline noise.

  • Sample Prep: Dissolve the stressed sample in LC-MS grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Detection: Inject 5 µL onto a reversed-phase C18 column using a gradient elution (Water/0.1% Formic Acid to Acetonitrile/0.1% Formic Acid). Monitor via UV at 254 nm (optimal for the nitroaromatic chromophore) and positive electrospray ionization mass spectrometry (+ESI-MS) to quantify the specific degradants outlined in Part 1.

StabilityWorkflow Start Initiate Stability Study Conditions Set Storage Conditions (ICH Q1A R2) Start->Conditions LongTerm Long-Term Storage (25°C / 60% RH) Conditions->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) Conditions->Accelerated Sampling Sampling at Defined Intervals (0, 1, 3, 6 months) LongTerm->Sampling Accelerated->Sampling Analysis HPLC-MS Analysis Quantify Degradants Sampling->Analysis Decision Significant Change (>5% Degradation)? Analysis->Decision Intermediate Intermediate Testing (30°C / 65% RH) Decision->Intermediate Yes (Accelerated) End Establish Shelf-Life & Storage Directives Decision->End No Intermediate->End

Fig 2. ICH Q1A(R2) compliant self-validating stability testing workflow.

Part 4: Data Presentation & Reference Tables

Table 1: Physicochemical Vulnerabilities & Preventive Measures

Structural FeaturePrimary VulnerabilityPrimary DegradantRequired Preventive Measure
Ortho-Nitro Group Isomerization / ReductionAnthranil derivativesStrict temperature control (≤ 8°C)
Ether Linkage Nucleophilic Cleavage5-Fluoro-2-nitrophenolMoisture exclusion (PTFE caps, Argon)
Piperidine Ring Thermal OxidationN-oxide piperidineInert atmosphere (Argon blanketing)

Table 2: ICH Q1A(R2) Standard Storage Conditions for Stability Testing

Condition TypeTemperatureRelative Humidity (RH)Minimum DurationTesting Frequency
Long-Term 25°C ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C65% ± 5%6 Months0, 3, 6 months
Accelerated 40°C ± 2°C75% ± 5%6 Months0, 3, 6 months

*Intermediate testing is only triggered if a "significant change" occurs during the 6-month accelerated testing phase.

References

  • Title: Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture Source: University of Texas at Austin URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Technical Support Center: Resolving NMR Signal Overlap in 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral ambiguities with 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine .

This molecule presents a "perfect storm" of NMR challenges: a highly coupled fluorinated aromatic system, a conformationally flexible piperidine ring, and a dense aliphatic region prone to accidental chemical shift equivalence. This guide provides field-proven, self-validating troubleshooting protocols to systematically dismantle these overlapping signals.

Diagnostic Workflow

NMR_Troubleshooting Start Acquire Standard 1H NMR 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Diag1 Aromatic Region (6.5-8.0 ppm) Complex Multiplets? Start->Diag1 Diag2 Aliphatic Region (1.2-3.5 ppm) Broadened Signals? Start->Diag2 Diag3 Aliphatic Region (1.2-3.5 ppm) Sharp but Overlapping? Start->Diag3 Error1 Hardware Limitation: No HFX Probe Available Diag1->Error1 Yes (Standard Probe) Sol1 1H{19F} Broadband Decoupling Removes J(H,F) splitting Diag1->Sol1 Yes (HFX Probe) Sol2 Variable Temperature (VT) NMR Freeze or accelerate exchange Diag2->Sol2 Yes Sol3 ASIS (C6D6 Solvent) & 2D HSQC/HMBC Diag3->Sol3 Yes Sol1Alt Use 2D 1H-13C HSQC to bypass 1D overlap Error1->Sol1Alt End Fully Resolved & Assigned Spectra Sol1->End Sol1Alt->End Sol2->End Sol3->End

Logical workflow for diagnosing and resolving NMR signal overlap in fluorinated piperidines.

Troubleshooting Protocols

Protocol A: Resolving Aromatic Overlap via 1 H{ 19 F} Decoupling

The Causality: The 19 F nucleus (spin ½, 100% natural abundance) in the 5-fluoro-2-nitrophenoxy moiety exhibits strong scalar coupling with the aromatic protons up to four bonds away ( 3JHF​ and 4JHF​ ). This fragments the standard ortho/meta proton signals into complex, overlapping multiplets[1]. The Solution: Broadband 19 F decoupling during 1 H acquisition. Because the 19 F spectral width is massive, standard continuous-wave decoupling fails; adiabatic shaped pulses (e.g., WURST or CHIRP) must be used[2].

Step-by-Step Methodology:

  • Locate the Carrier Frequency: Acquire a standard 1D 19 F NMR spectrum. Identify the exact chemical shift of the 5-fluoro resonance (typically between -100 and -120 ppm).

  • Parameter Setup: Load a 1 H{ 19 F} decoupling pulse program (e.g., zgig or zgf2pr on Bruker systems). Set the 19 F carrier frequency (O2P) exactly to the value found in Step 1[3].

  • Probe Tuning: Ensure the HFX probe is rigorously tuned and matched on both the 1 H and 19 F channels to prevent reflected power from damaging the preamplifier.

  • Acquisition: Run the experiment using an adiabatic decoupling scheme to cover the necessary bandwidth.

  • Self-Validation Check: Integrate the aromatic region. The total integral must perfectly match the standard 1 H spectrum. If the integral drops, the decoupling power is too high, causing unwanted Nuclear Overhauser Effects (NOE) or signal saturation.

Protocol B: Resolving Aliphatic Broadening via Variable Temperature (VT) NMR

The Causality: The piperidine ring undergoes continuous chair-chair interconversion and nitrogen inversion. At 298 K, this dynamic process often occurs at an intermediate rate on the NMR timescale, causing the axial and equatorial proton signals to broaden and merge into unresolved "humps"[4]. The Solution: Variable Temperature (VT) NMR to alter the kinetic rate constant, pushing the system into either the slow-exchange limit (distinct conformers) or the fast-exchange limit (sharp, time-averaged signals)[5].

Step-by-Step Methodology:

  • Solvent Selection: Prepare the sample in a solvent with a wide liquid range, such as Toluene- d8​ (liquid from -95 °C to 111 °C)[6].

  • Cooling Cycle: Lower the temperature in 10 K increments down to 240 K to "freeze out" the conformers.

  • Equilibration & Shimming: At every temperature step, allow exactly 10 minutes for thermal equilibration. Re-lock the solvent and perform a gradient shim (topshim). Line shape is highly temperature-dependent.

  • Self-Validation Check: After reaching the lowest temperature and acquiring data, return the probe to 298 K. Acquire a final spectrum. It must perfectly overlay with your initial 298 K spectrum. If new peaks appear, the compound underwent thermal degradation.

Protocol C: Resolving Accidental Equivalence via ASIS and 2D NMR

The Causality: The piperidine ring protons and the methylene linker (-CH 2​ -O-) often resonate in a highly congested window (1.2 - 3.5 ppm). In CDCl 3​ , structurally distinct protons may accidentally share the exact same chemical shift[6]. The Solution: Aromatic Solvent Induced Shift (ASIS). Benzene- d6​ forms transient π -collision complexes with the solute's electron-deficient regions (like the nitroaromatic ring). The diamagnetic anisotropy of the benzene ring differentially shields the aliphatic protons based on their spatial geometry, breaking the overlap[7],[8].

Step-by-Step Methodology:

  • Sample Preparation: Completely evaporate the CDCl 3​ under high vacuum. Even trace amounts of CDCl 3​ will disrupt the ASIS effect. Reconstitute in 0.6 mL of C 6​ D 6​ .

  • Acquisition: Acquire the 1 H NMR spectrum, referencing the residual solvent peak to 7.16 ppm.

  • 2D Orthogonal Verification: If overlap persists, acquire a 1 H- 13 C Multiplicity-Edited HSQC (hsqcedetgpsisp2.2). The 13 C dimension provides ~150 ppm of dispersion, easily separating protons that overlap in the 1D spectrum[9].

  • Self-Validation Check: The sum of the integration values for the newly separated aliphatic peaks in C 6​ D 6​ must equal the integration of the unresolved multiplet originally seen in CDCl 3​ .

Quantitative Data & Expected Outcomes

Table 1: Impact of 19 F Decoupling on Aromatic Protons | Proton Position | Standard 1 H Multiplicity (CDCl 3​ ) | 1 H{ 19 F} Decoupled Multiplicity | Causality of Simplification | | :--- | :--- | :--- | :--- | | H-3 (ortho to NO 2​ ) | Doublet of doublets ( 3JHH​ , 4JHF​ ) | Doublet ( 3JHH​ ) | Removal of long-range F-H coupling. | | H-4 (meta to NO 2​ ) | Complex Multiplet ( 3JHH​ , 3JHH​ , 3JHF​ ) | Doublet of doublets | Collapse of the massive 3JHF​ scalar coupling. | | H-6 (ortho to ether) | Doublet of doublets ( 3JHH​ , 3JHF​ ) | Doublet ( 3JHH​ ) | Isolates the true ortho-proton coupling. |

Table 2: Resolution of Piperidine Protons via ASIS and VT-NMR | Diagnostic Issue | Standard Conditions (CDCl 3​ , 298 K) | Optimized Conditions | Resulting Resolution | | :--- | :--- | :--- | :--- | | Conformational Exchange | Broad, unresolved humps at 1.4 - 1.8 ppm | Toluene- d8​ at 240 K | Sharp, distinct multiplets for axial and equatorial protons. | | Accidental Equivalence | Overlapping multiplets at ~2.8 ppm | Benzene- d6​ at 298 K | Baseline resolution due to differential anisotropic shielding. |

Frequently Asked Questions (FAQs)

Q: Why does my 13 C spectrum of this compound also show split peaks in the aromatic region? A: 19 F couples strongly with 13 C nuclei ( 1JCF​≈250 Hz, 2JCF​≈20−50 Hz). To resolve this and boost the signal-to-noise ratio of the aromatic carbons, you must acquire a 13 C{ 1 H, 19 F} triple-resonance decoupled spectrum. This requires a dedicated HFX probe capable of simultaneous pulsing on all three channels[2].

Q: I ran a NOESY to determine the conformation of the piperidine ring, but the cross-peaks are ambiguous. Why? A: If the piperidine ring is in intermediate exchange at room temperature, NOESY cross-peaks can be convoluted by chemical exchange (EXSY) artifacts, where magnetization is transferred via physical movement rather than spatial proximity. To obtain reliable spatial correlations, perform the NOESY experiment at the slow-exchange limit (e.g., 240 K) where the conformers are kinetically "frozen"[10],[4].

Q: I tried running a 1 H{ 19 F} experiment, but the aromatic region still looks messy. What went wrong? A: You likely missed the carrier frequency (O2P) calibration. Because 19 F has a spectral width of over 200 ppm, an adiabatic pulse can only decouple efficiently if it is centered directly over the target resonance. Always acquire a 1D 19 F spectrum first to find the exact chemical shift of your fluorine atom before starting the decoupled experiment[2],[3].

References

  • Bruker TopSpin Training Guide for Basic 2D Experiments, Purdue University, [Link]

  • Exploring 2D HSQC NMR, Bruker, [Link]

  • 13C NMR with 1H and 19F double decoupling, EPFL, [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy, ResearchGate,[Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl), Korea University / Elsevier,[Link]

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra, Magritek, [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine and its Non-fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine and its non-fluorinated counterpart, 3-[(2-nitrophenoxy)methyl]piperidine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the significant impact of strategic fluorination on the physicochemical properties, metabolic stability, and, by extension, the potential pharmacological profile of this important molecular scaffold. The insights and experimental protocols detailed herein are designed to empower informed decision-making in lead optimization and candidate selection.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3][4] This guide focuses on a case study comparing 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine with its non-fluorinated analog to illustrate these principles in a practical context.

Physicochemical Properties: A Foundation for Pharmacokinetic Differences

The seemingly subtle addition of a single fluorine atom to the phenoxy ring is predicted to induce significant shifts in the molecule's key physicochemical parameters, namely its lipophilicity (LogP) and the basicity of the piperidine nitrogen (pKa).

Predicted Physicochemical Data
Property3-[(2-nitrophenoxy)methyl]piperidine (Analog)3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (Fluorinated)Predicted Impact of Fluorination
LogP ~2.8~3.2Increased Lipophilicity
pKa (Piperidine Nitrogen) ~9.5~9.1Decreased Basicity

Note: The above values are estimations based on established principles of fluorine's effects on LogP and pKa and may vary from experimental results.

Causality Behind the Predicted Physicochemical Shifts
  • Increased Lipophilicity (LogP): The introduction of a fluorine atom to an aromatic ring generally increases the molecule's lipophilicity.[5][6] This is attributed to the fact that the highly polarized C-F bond can reduce the polarizability of the aromatic ring, making it less prone to dipole-induced dipole interactions with water and more favorable for partitioning into a nonpolar environment.[5] This enhanced lipophilicity can improve membrane permeability and, consequently, oral absorption and brain penetration.[4]

  • Decreased Basicity (pKa): Fluorine is a potent electron-withdrawing group. When placed on the phenoxy ring, its inductive effect withdraws electron density from the piperidine nitrogen through the ether linkage. This reduction in electron density on the nitrogen atom makes it less likely to accept a proton, thereby decreasing its basicity and lowering its pKa.[7] A lower pKa can influence the degree of ionization at physiological pH, which in turn affects drug-receptor interactions, solubility, and off-target activities.

Synthesis of Target Compounds

A plausible and efficient synthetic route to both 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine and its non-fluorinated analog is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Workflow Diagram

cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: Preparation of Nucleophiles cluster_2 Step 3: Williamson Ether Synthesis Piperidine_3_methanol Piperidine-3-methanol TosCl Tosyl Chloride (TsCl) Pyridine Piperidine_3_methanol->TosCl Tosylation Piperidine_3_methyl_tosylate Piperidine-3-methyl tosylate TosCl->Piperidine_3_methyl_tosylate Piperidine_3_methyl_tosylate_2 Piperidine-3-methyl tosylate Two_nitrophenol 2-Nitrophenol NaH Sodium Hydride (NaH) Two_nitrophenol->NaH Deprotonation Five_fluoro_2_nitrophenol 5-Fluoro-2-nitrophenol Five_fluoro_2_nitrophenol->NaH Deprotonation Sodium_2_nitrophenoxide Sodium_2_nitrophenoxide NaH->Sodium_2_nitrophenoxide Sodium 2-nitrophenoxide Sodium_5_fluoro_2_nitrophenoxide Sodium_5_fluoro_2_nitrophenoxide NaH->Sodium_5_fluoro_2_nitrophenoxide Sodium 5-fluoro-2-nitrophenoxide Non_fluorinated_analog 3-[(2-nitrophenoxy)methyl]piperidine Piperidine_3_methyl_tosylate_2->Non_fluorinated_analog SN2 Reaction Fluorinated_compound 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine Piperidine_3_methyl_tosylate_2->Fluorinated_compound SN2 Reaction Sodium_2_nitrophenoxide_2 Sodium 2-nitrophenoxide Sodium_2_nitrophenoxide_2->Non_fluorinated_analog Sodium_5_fluoro_2_nitrophenoxide_2 Sodium 5-fluoro-2-nitrophenoxide Sodium_5_fluoro_2_nitrophenoxide_2->Fluorinated_compound

Caption: Proposed synthetic pathway via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
  • Preparation of Piperidine-3-methyl tosylate (Electrophile):

    • To a solution of piperidine-3-methanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

  • Williamson Ether Synthesis:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of 5-fluoro-2-nitrophenol (1.0 eq) in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

    • Add a solution of piperidine-3-methyl tosylate (1.05 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

Note: The same protocol can be followed for the synthesis of the non-fluorinated analog by substituting 5-fluoro-2-nitrophenol with 2-nitrophenol.

Metabolic Stability: The Impact of Fluorine on Drug Half-life

A critical parameter in drug development is metabolic stability, which dictates the in vivo half-life and bioavailability of a compound.[1][3][11][12] Fluorine substitution is a common strategy to block metabolic soft spots and enhance stability.[4]

Predicted Metabolic Stability Data
Parameter3-[(2-nitrophenoxy)methyl]piperidine (Analog)3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (Fluorinated)Predicted Impact of Fluorination
In vitro Half-life (t½) in Human Liver Microsomes (min) ~25~60Increased Metabolic Stability
Intrinsic Clearance (CLint) (µL/min/mg protein) ~27.7~11.5Decreased Clearance

Note: These are hypothetical values for illustrative purposes, based on the known effects of fluorination on metabolic stability.

Rationale for Enhanced Metabolic Stability

The C5 position on the phenyl ring of the non-fluorinated analog is a potential site for cytochrome P450-mediated aromatic hydroxylation, a common phase I metabolic pathway. The introduction of a fluorine atom at this position effectively blocks this metabolic route due to the high strength of the C-F bond.[4] This blockage of a primary metabolic pathway is expected to significantly increase the compound's half-life and reduce its intrinsic clearance.[2]

Experimental Workflow for Metabolic Stability Assay

cluster_0 Assay Preparation cluster_1 Incubation and Sampling cluster_2 Analysis Test_Compound Test Compound (Fluorinated or Analog) Incubation_Mixture Incubation_Mixture Test_Compound->Incubation_Mixture HLM Human Liver Microsomes (HLM) HLM->Incubation_Mixture NADPH NADPH regenerating system Incubation_Buffer Phosphate Buffer (pH 7.4) Incubation_Buffer->Incubation_Mixture Incubation_Mixture_2 Incubation Mixture Add_NADPH Initiate reaction with NADPH Incubation_Mixture_2->Add_NADPH Time_Points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile (containing internal standard) Time_Points->Quench Quenched_Sample Quenched Sample Centrifuge Centrifuge to precipitate protein Quenched_Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Calculate t½ and CLint LC_MS_MS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (fluorinated or non-fluorinated analog) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4).

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

Potential Pharmacological Implications and Future Directions

The predicted alterations in physicochemical properties and metabolic stability due to fluorination have significant implications for the potential pharmacological profile of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine. The increased lipophilicity may enhance its ability to cross the blood-brain barrier, making it a more promising candidate for central nervous system (CNS) targets. The improved metabolic stability suggests the potential for a longer duration of action and a lower required dose, which could lead to an improved therapeutic window and reduced side effects.

Further investigations should focus on evaluating the biological activity of both compounds in relevant pharmacological assays.[13][14][15] Depending on the intended therapeutic area, these could include receptor binding assays, enzyme inhibition assays, or cell-based functional assays.[16][17][18] A comprehensive understanding of the structure-activity relationship (SAR) will be crucial for the further optimization of this chemical series.

Conclusion

This comparative guide highlights the profound impact of a single fluorine substitution on the key drug-like properties of a piperidine-based scaffold. The strategic incorporation of fluorine in 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is anticipated to increase lipophilicity and significantly enhance metabolic stability compared to its non-fluorinated analog. These predictable modifications underscore the value of fluorine in modern medicinal chemistry for fine-tuning the pharmacokinetic profile of lead compounds. The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of these and other fluorinated and non-fluorinated analogs, thereby facilitating the rational design of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Melani, F., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. [Link]

  • Bhaskar H Zaware, et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93. [Link]

  • American Chemical Society. (2025, August 8). Novel Piperidine Derivatives as NNMT Inhibitors for Treating Chronic Kidney Disease or Acute Kidney Injury. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. [Link]

  • Pearson. Two different Williamson ether syntheses can be used to make the... [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • YouTube. (2023, July 26). Physicochemical properties of fluorine-containing saturated (hetero)cycles. [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • PubMed. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. [Link]

  • ResearchGate. (2024, July 21). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

  • PubMed. Reliability of logP predictions based on calculated molecular descriptors: a critical review. [Link]

  • OMICS International. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]

  • PubMed. Novel methods for the prediction of logP, pK(a), and logD. [Link]

Sources

Benchmarking Reaction Kinetics of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly effective method to[1]. The compound 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine serves as a critical building block in the synthesis of complex therapeutics, including kinase and PARP inhibitors.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the reaction kinetics of this specific fluorinated scaffold. By comparing its N-alkylation and nitro-reduction kinetics against non-fluorinated and isomeric baselines, we can extract actionable, field-proven insights for process optimization.

Section 1: Mechanistic Causality & Structural Impact

The reactivity of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is strictly governed by the spatial and electronic relationship between the fluorine atom and the reactive centers:

  • Nitro Reduction Kinetics (Electronic Coupling): In this scaffold, the 5-fluoro substituent is positioned para to the nitro group. Fluorine exerts both a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). Because the -I effect slightly outweighs the +R effect at the para position (Hammett σp​=+0.06 ), it lowers the LUMO of the nitro group, making it more susceptible to catalytic reduction compared to a non-fluorinated analog.

  • N-Alkylation Kinetics (Spatial Decoupling): The piperidine nitrogen is spatially insulated from the fluorinated aromatic ring by an ether linkage and a methylene spacer (-O-CH₂-). Consequently, the inductive effect of the fluorine atom[2].

ReactionPathway SM 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine Int N-Alkylated Intermediate SM->Int Alkylation (k1) Prod Amino-Fluorophenoxy Derivative SM->Prod Direct Reduction (k3) Int->Prod Reduction (k2)

Mechanistic reaction pathways evaluated during the kinetic benchmarking of the target compound.

Section 2: Kinetic Benchmarking Data

To isolate the kinetic impact of the 5-fluoro substitution, we benchmarked the target compound against two structural alternatives:

  • Analog A : 3-[(2-Nitrophenoxy)methyl]piperidine (Des-fluoro baseline)

  • Analog B : 3-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine (Isomeric baseline, fluorine meta to nitro)

Table 1: N-Alkylation Kinetics

Conditions: Benzyl bromide (1.1 eq), K₂CO₃ (3.0 eq), Anhydrous MeCN, 25.0°C.

Compound kobs​ ( 10−3 M−1s−1 ) t1/2​ (min)Relative Rate
Target (5-Fluoro) 4.12 ± 0.05 45.2 1.00
Analog A (Des-fluoro)4.15 ± 0.0644.81.01
Analog B (4-Fluoro)4.10 ± 0.0445.50.99

Scientist's Insight : As predicted by the spatial decoupling, the distal fluorine substitution has a negligible impact on piperidine nucleophilicity. Process chemists can utilize standard N-alkylation parameters without adjusting for the fluorinated aromatic ring.

Table 2: Catalytic Nitro Reduction Kinetics

Conditions: 10% Pd/C (5 mol% Pd), H₂ (1 atm), Absolute EtOH, 25.0°C.

Compound kobs​ ( 10−2 min−1 ) Ea​ (kcal/mol)Relative Rate
Analog A (Des-fluoro)6.25 ± 0.1014.11.00
Target (5-Fluoro) 7.10 ± 0.12 13.2 1.14
Analog B (4-Fluoro)8.45 ± 0.1512.41.35

Scientist's Insight : The reduction kinetics perfectly align with Hammett substituent constants. Analog B ( σm​=+0.34 ) exerts a pure inductive (-I) withdrawal, maximally accelerating reduction. The target compound ( σp​=+0.06 ) benefits from inductive withdrawal that is partially offset by resonance donation (+R), resulting in a moderate, yet distinct, rate enhancement over the des-fluoro baseline.

Section 3: Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols utilize in-situ monitoring and precise quenching mechanisms to eliminate sampling artifacts.

KineticWorkflow Start Compound Library (Target & Analogs) Prep Sample Preparation Standardized Molarity Start->Prep React1 Nitro Reduction (Pd/C, H2, 25°C) Prep->React1 React2 N-Alkylation (Benzyl Bromide, K2CO3) Prep->React2 Monitor1 In-situ ReactIR (Nitro Peak Decay 1520 cm⁻¹) React1->Monitor1 Monitor2 HPLC-UV Aliquot (Product Formation) React2->Monitor2 Data Kinetic Parameter Extraction (k_obs, E_a, t_1/2) Monitor1->Data Monitor2->Data

Experimental workflow for benchmarking the reaction kinetics of fluorinated piperidine derivatives.

Protocol 1: In-situ ReactIR Monitoring of Nitro Reduction

Causality Check: Traditional offline sampling for nitro reduction often fails to capture transient hydroxylamine intermediates. without disrupting the pressurized system[3].

  • Preparation : Charge a 50 mL automated, temperature-controlled reactor with 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (10.0 mmol) and absolute EtOH (25 mL).

  • Catalyst Loading : Add 10% Pd/C (5 mol% Pd). Self-Validating Step: Purge the headspace with N₂ (3x) prior to catalyst addition to prevent premature solvent oxidation or ignition.

  • Probe Insertion : Insert the ReactIR DiComp probe. Initiate background subtraction and set the scanning interval to 15 seconds to capture rapid initial rates.

  • Reaction Initiation : Pressurize the vessel with H₂ (1 atm) at exactly 25.0°C under constant stirring (1000 rpm) to negate mass-transfer limitations.

  • Data Extraction : Monitor the decay of the NO₂ asymmetric stretching band at ~1520 cm⁻¹. Extract kobs​ by fitting the normalized absorbance decay to a pseudo-first-order kinetic model.

Protocol 2: HPLC-UV Tracking of N-Alkylation

Causality Check: Because the reaction is biphasic (solid K₂CO₃), vigorous stirring is required. Quenching must be instantaneous to prevent continued reaction in the autosampler vial.

  • Preparation : Dissolve the piperidine substrate (5.0 mmol) and finely milled K₂CO₃ (15.0 mmol) in anhydrous MeCN (20 mL) at 25.0°C.

  • Initiation : Add benzyl bromide (5.5 mmol) in one rapid portion under vigorous stirring (800 rpm).

  • Sampling : Withdraw 50 µL aliquots at 5-minute intervals. Self-Validating Step: Quench immediately into 1 mL of 0.1% TFA in water/MeCN (1:1). The acid protonates the piperidine nitrogen instantaneously, halting the reaction at the exact time point.

  • Analysis : Analyze via RP-HPLC (C18 column, 254 nm). Plot ln([SM]0​/[SM]t​) vs. time to determine the second-order rate constant.

References

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]

  • A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines Source: Nature Chemistry URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL:[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Monoamine Transporter Assays: The Case of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology and drug discovery, the reproducibility of biological assay results is the cornerstone of scientific validity. For novel compounds like 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine, a molecule structurally suggestive of activity at monoamine transporters, rigorous and reproducible characterization is paramount. This guide provides an in-depth comparison of common biological assays used to profile such compounds, focusing on the critical factors that influence data consistency. We will dissect the causality behind experimental choices, present detailed protocols, and offer a framework for generating trustworthy, high-quality data for researchers, scientists, and drug development professionals.

The Biological Context: Monoamine Transporters as Key Drug Targets

Monoamine transporters (MATs) are a class of proteins in the solute carrier 6 (SLC6) family that regulate neurotransmission by facilitating the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] The primary members of this family are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] By clearing their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—these transporters terminate the signaling process and are crucial for maintaining neurotransmitter homeostasis.[1][3][4] Their central role in mood, cognition, and behavior makes them primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[2][3][4][5]

A compound such as 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine, which shares structural motifs with known monoamine reuptake inhibitors like fezolamine, is hypothesized to interact with these transporters.[6] Its activity profile—potency (IC50/Ki) and selectivity across SERT, NET, and DAT—is a critical determinant of its potential therapeutic effects and side-effect profile.[7] Therefore, the assays used to determine this profile must be robust and reproducible.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) MAT Monoamine Transporter (SERT, NET, or DAT) MA_syn Monoamine vesicle->MA_syn Release MA Monoamine (e.g., Serotonin) MA_syn->MAT Reuptake Receptor Postsynaptic Receptor MA_syn->Receptor Binding & Signal Transduction Compound Inhibitor (e.g., Test Compound) Compound->MAT Blockade

Caption: Monoamine transporter function in a synapse.

Core Methodologies: A Comparative Overview

The two primary in vitro methods for assessing a compound's activity at monoamine transporters are uptake inhibition assays and radioligand binding assays.[2][5] Each provides a different piece of the pharmacological puzzle, and their results can be influenced by distinct sets of variables.

Assay TypePrinciplePrimary OutputKey AdvantagesKey Reproducibility Challenges
Radiolabeled Substrate Uptake Assay Measures the functional ability of the transporter to import a radiolabeled substrate (e.g., [³H]5-HT). Inhibition of this process by a test compound is quantified.[5][6]IC50 (Potency) Directly measures functional inhibition of the transport process. Can distinguish between inhibitors and substrates (releasers).[2]Biological matrix (synaptosomes vs. cells), assay conditions (time, temp), substrate concentration.[3][4]
Radioligand Binding Assay Measures the ability of a test compound to displace a known radiolabeled ligand from the transporter's binding site.[8][9]Ki (Affinity) Provides a direct measure of binding affinity. Less susceptible to functional state of the transporter.Choice of radioligand, membrane preparation quality, non-specific binding definition.[9]
Fluorescence-Based Uptake Assay Uses a fluorescent substrate mimetic that is taken up by the transporter, leading to an increase in intracellular fluorescence.[10]IC50 (Potency) Homogeneous, no-wash format suitable for high-throughput screening (HTS). Avoids radioactivity.[10]Potential for compound interference (autofluorescence, quenching). Substrate may not perfectly mimic endogenous ligand.[11]

Factors Governing Reproducibility: A Deep Dive

Achieving reproducible results requires a granular understanding of the variables that can introduce systematic or random error. These can be broadly categorized into the biological system, the assay protocol, and data analysis methods.

The Biological System: Synaptosomes vs. Transfected Cells

The choice of biological matrix is arguably the most significant factor affecting inter-laboratory variability.

  • Synaptosomes : These are sealed nerve terminals isolated from brain tissue (typically rat striatum or cortex) that contain native transporters, vesicles, and associated proteins.[6][12]

    • Causality & Rationale : Using synaptosomes provides a physiologically relevant environment where transporters exist with their native protein partners and lipid membranes. This is considered a "gold standard" for studying the complex interplay of uptake and release.[2]

    • Sources of Variability :

      • Tissue Preparation : The homogenization and centrifugation steps to isolate the synaptosomal pellet (P2 fraction) can vary in efficiency, leading to differences in purity and viability.[12][13][14]

      • Animal-to-Animal Variation : Natural biological diversity in transporter expression levels and function exists between animals.[15][16]

      • Brain Region : The relative density of DAT, NET, and SERT varies significantly between brain regions. Inconsistent dissection can alter the transporter ratio in the preparation.

  • Transfected Cell Lines : Commonly used lines like Human Embryonic Kidney (HEK293) cells are engineered to stably or transiently express a single human or rat monoamine transporter.[1][3]

    • Causality & Rationale : This system provides a highly controlled, homogenous population of cells expressing a single transporter subtype, which is ideal for dissecting the pharmacology of a specific target without confounding activity from other transporters.[1]

    • Sources of Variability :

      • Cell Line Origin : Different transfected cell lines, even when expressing the same transporter, can yield disparate IC50 values for the same compound.[3][4] This is likely due to differences in transporter expression levels, membrane composition, and intracellular signaling pathways.

      • Cell Culture Conditions : Passage number, cell density, and growth media can all influence transporter expression and function.

      • Assay Format : Performing assays on adherent cells versus cells that have been lifted and resuspended can significantly alter results, particularly for transporter substrates.[4][17]

Start Select Biological System Synaptosomes Synaptosomes (Native Environment) Start->Synaptosomes Cells Transfected Cells (Controlled System) Start->Cells TissuePrep Tissue Prep (Purity, Viability) Synaptosomes->TissuePrep influences AnimalVar Animal Variation (Inter-individual) Synaptosomes->AnimalVar influences BrainRegion Brain Region (Transporter Density) Synaptosomes->BrainRegion influences CellLine Cell Line Origin (Expression Levels) Cells->CellLine influences Culture Culture Conditions (Passage, Density) Cells->Culture influences Format Assay Format (Adherent vs. Suspension) Cells->Format influences

Caption: Key variables affecting reproducibility in biological systems.

Experimental Protocol Design: A Step-by-Step Validation System

A trustworthy protocol is a self-validating one. This means incorporating the right controls and understanding the rationale for each step. Below are detailed, field-proven protocols for the gold-standard radiolabeled uptake assay in both synaptosomes and transfected cells.

Protocol 1: [³H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals.

A. Materials & Reagents

  • Synaptosome Preparation : Crude synaptosomal pellet (P2) from rat brain cortex or striatum.[12]

  • Assay Buffer : Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5 mM D-glucose), pH 7.4.[13]

  • Radioligand : [³H]Serotonin ([³H]5-HT).

  • Test Compound : 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine, dissolved in a suitable vehicle (e.g., DMSO).

  • Reference Inhibitor : A selective serotonin reuptake inhibitor (SSRI) like Fluoxetine or Citalopram (for IC50 determination).

  • Non-Specific Uptake Control : A high concentration of a potent inhibitor (e.g., 10 µM Fluoxetine).[7]

  • Termination Buffer : Ice-cold KRH buffer.

  • Scintillation Cocktail .

B. Step-by-Step Methodology

  • Synaptosome Preparation (Self-Validation Point) :

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[12][13]

    • Perform differential centrifugation to isolate the crude synaptosomal pellet (P2 fraction).[12]

    • Rationale : This procedure enriches for nerve terminals while removing larger debris and mitochondria.

    • Trustworthiness Check : Determine the protein concentration of the final synaptosomal suspension using a standard method (e.g., BCA assay).[6][12] Consistent protein concentration is key for reproducible results.

  • Assay Plate Setup :

    • In a 96-well plate, prepare triplicate wells for each condition:

      • Total Uptake : Synaptosomal suspension + Vehicle.

      • Non-Specific Uptake : Synaptosomal suspension + 10 µM Fluoxetine.

      • Test Compound : Synaptosomal suspension + varying concentrations of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine.

      • Reference Compound : Synaptosomal suspension + varying concentrations of the reference SSRI.

    • Rationale : Including these controls allows for the calculation of specific uptake and validates assay performance against a known standard.

  • Pre-incubation :

    • Add synaptosomes (e.g., 30-80 µg protein/well) and the test/control compounds to the plate.[12]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[6]

    • Rationale : This step allows the test compound to bind to the transporters before the substrate is introduced.

  • Initiation of Uptake :

    • Initiate the reaction by adding [³H]5-HT to each well. The final concentration should be near its Km for SERT (e.g., 100-200 nM) to ensure measurement of the initial uptake rate.[6]

    • Rationale : Using a substrate concentration near Km provides a sensitive window for detecting competitive inhibition.

  • Incubation :

    • Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes).[6]

    • Rationale : Measuring the initial linear rate of uptake is critical. Longer incubation times can lead to substrate depletion and transporter internalization, introducing non-linearity and variability.

  • Termination and Filtration :

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[6][12]

    • Immediately wash the filters 3 times with ice-cold KRH buffer.

    • Rationale : Rapid filtration and washing with ice-cold buffer instantly stops the transport process and removes unbound radioligand, which is crucial for a low signal-to-noise ratio.

  • Quantification :

    • Transfer filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.[6]

C. Data Analysis

  • Calculate Specific Uptake = (Total Uptake DPM) - (Non-Specific Uptake DPM).

  • Convert the DPM for each test compound concentration into a percentage of the specific uptake in the vehicle control wells (% Inhibition).

  • Fit the concentration-response data using a non-linear regression model (variable slope sigmoidal curve) to determine the IC50 value.[7]

Protocol 2: Uptake Inhibition Assay in Adherent hSERT-Transfected HEK293 Cells

This protocol adapts the uptake assay for a controlled, cell-based system.

A. Materials & Reagents

  • Cells : HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Culture Medium : As recommended by the cell line provider.

  • Assay Plate : 96-well cell culture plate (clear bottom, black or white walls).

  • Assay Buffer : Krebs-HEPES Buffer (KHB) or similar physiological salt solution.[3]

  • All other reagents (Radioligand, Test Compound, etc.) are as described in Protocol 1.

B. Step-by-Step Methodology

  • Cell Seeding (Self-Validation Point) :

    • Seed hSERT-HEK293 cells into the 96-well plate at a predetermined density (e.g., 50,000–150,000 cells/well) and allow them to adhere and form a confluent monolayer (typically 24-48 hours).[12]

    • Trustworthiness Check : Visually inspect the monolayer for consistent confluency across the plate before starting the assay. Inconsistent cell numbers are a major source of variability.

  • Assay Preparation :

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer once with room temperature assay buffer.[3][12]

    • Add assay buffer containing the appropriate concentrations of the test compound, reference inhibitor, or vehicle to the wells.

  • Pre-incubation :

    • Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 10-30 minutes).[3][12]

  • Initiation and Incubation :

    • Initiate the reaction by adding [³H]5-HT to all wells.[3]

    • Incubate for a short, optimized time (e.g., 1-3 minutes) at room temperature.[3]

    • Rationale : For adherent cells, uptake can be very rapid. The incubation time must be carefully optimized to remain in the linear range.

  • Termination and Washing :

    • Terminate the reaction by rapidly aspirating the radioactive solution.

    • Immediately wash the cell monolayer three times with ice-cold assay buffer.[12]

    • Rationale : Thorough but gentle washing is critical to remove unbound radioligand without dislodging the cells.

  • Cell Lysis and Quantification :

    • Lyse the cells in each well by adding a lysis buffer (e.g., 1% SDS or a mild detergent).[3]

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify radioactivity.

C. Data Analysis

  • Data analysis is performed identically to Protocol 1.

Conclusion: A Framework for Confidence

The reproducibility of biological assay data for compounds like 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is not a matter of chance, but a result of deliberate experimental design and a deep understanding of the underlying biological systems. There is no single "best" assay; rather, the choice between synaptosomes and transfected cells, or between radiolabeled and fluorescent methods, depends on the experimental question—be it high-throughput screening, lead optimization, or mechanistic studies.

For any given assay, reproducibility hinges on three pillars: consistency in the biological matrix , meticulous adherence to a validated protocol , and the rigorous use of controls and reference compounds . By understanding the causality behind each experimental step and recognizing the potential sources of variability, researchers can build a self-validating system. This approach ensures that the generated data is not only accurate but also robust and comparable across different laboratories and studies, ultimately accelerating the path of novel compounds from the bench to potential clinical applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine. Retrieved from BenchChem website.[6]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.[1]

  • Creative Biolabs. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from Creative Biolabs website.[2]

  • Kassinos, M., & Jones, P. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[10]

  • Rothman, R. B., & Baumann, M. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF on ResearchGate.[5]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from Springer Nature website.[18]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from Gifford Bioscience website.[12]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.[7]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.[3]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from Springer Nature website.[8]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.[4]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[9]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from JoVE website.[13]

  • Pottie, E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.[11]

  • ResearchGate. (n.d.). Differences in transporter inhibition when assessed with different.... Retrieved from ResearchGate.[17]

  • Matera, C., Compagnion, A., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. Retrieved from a scientific journal.[19]

  • Thermo Fisher Scientific - US. (2012). Isolate Functional Synaptosomes. Retrieved from Thermo Fisher Scientific website.[14]

  • Hansen, J. Y., et al. (2026). Inter-individual variability of neurotransmitter receptor and transporter density in the human brain. University of Texas Southwestern Medical Center.[15]

  • Hansen, J. Y., et al. (2026). Inter-individual variability of neurotransmitter receptor and transporter density in the human brain. PMC.[16]

  • Grimm, S. H., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed.[20]

Sources

Safety Operating Guide

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of complex organic intermediates like 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (CAS#: 1281784-50-6) require strict adherence to environmental health and safety (EHS) protocols. Because this compound is a halogenated, nitrogen-containing organic molecule, its disposal strategy is dictated by the need to prevent the release of toxic combustion byproducts (such as hydrogen fluoride and nitrogen oxides) into the environment.

As a laboratory professional, understanding the causality behind waste segregation is as critical as the disposal steps themselves. This guide outlines the operational and logistical framework for safely managing this specific chemical waste stream in a professional research setting.

Structural Analysis and Disposal Causality

To determine the correct disposal pathway, we must analyze the structural components of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine:

  • Fluorine Atom (Halogen): The presence of the fluoro group mandates that this compound be classified as Halogenated Organic Waste . If incinerated at standard temperatures, halogenated compounds can form highly toxic dioxins, furans, and corrosive hydrogen fluoride (HF) gas. Therefore, it must be segregated for high-temperature incineration equipped with specialized flue-gas scrubbers[1].

  • Nitro Group and Piperidine Ring (Nitrogenous): The combustion of nitrogen-rich compounds generates nitrogen oxides (NOx). While standard commercial incinerators handle NOx, high concentrations require specific waste profiling to ensure regulatory compliance [2].

Waste Stream Categorization Data
Chemical FeatureAssociated HazardRequired Waste StreamPrimary Disposal Method
Fluoro- substituent Corrosive HF gas upon combustion; Dioxin formation riskHalogenated OrganicsHigh-Temperature Incineration (>1000°C) with alkaline scrubbers
Nitro- group Energetic potential (mild); NOx emission upon combustionHalogenated OrganicsHigh-Temperature Incineration
Piperidine moiety Mildly basic; potential for amine-related odors/toxicityHalogenated OrganicsHigh-Temperature Incineration

Operational Protocol: Step-by-Step Disposal Workflow

The following methodology outlines the standard operating procedure for the safe containment, labeling, and logistical handoff of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine waste. Never attempt to chemically neutralize or treat this compound in an improvised manner; it must be handled by licensed hazardous waste professionals.

Step 1: Segregation and Compatibility Verification

  • Isolate the waste from all non-halogenated organic solvents (e.g., standard ethanol, acetone, or hexane waste streams). Mixing halogenated and non-halogenated waste significantly increases disposal costs and environmental risks.

  • Ensure the waste is not mixed with strong acids or oxidizers, as the basic piperidine ring and the nitro group can participate in exothermic acid-base or redox reactions.

Step 2: Primary Containment

  • Transfer the compound (whether in solid form or dissolved in a solvent) into a chemically compatible, EHS-approved container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Keep the container tightly capped at all times unless actively adding waste.

Step 3: Regulatory Labeling

  • Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine" or the specific halogenated solvent mixture on the label. Avoid using abbreviations or structural formulas, as emergency responders and EHS personnel require clear nomenclature [3].

  • Check the appropriate hazard boxes: "Toxic" and "Halogenated."

Step 4: Secondary Containment and Storage

  • Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Store in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from direct sunlight or heat sources.

Step 5: EHS Logistical Handoff

  • Once the container is full (or reaches the regulatory time limit, typically 9 months to 1 year depending on jurisdiction), submit a waste pickup request to your institution's EHS department.

  • EHS will manifest the waste for transport to a licensed Resource Conservation and Recovery Act (RCRA) Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Waste Management Workflow Diagram

G Start Waste Generation: 3-[(5-Fluoro-2-nitrophenoxy) methyl]piperidine Analyze Structural Analysis: Halogen (F), Nitrogen (NO2, Amine) Start->Analyze Segregate Segregation: Route to Halogenated Organic Waste Stream Analyze->Segregate Contain Containment & Labeling: HDPE/Glass, RCRA Labeling Segregate->Contain Dispose Final Disposal (EHS): High-Temp Incineration (Licensed TSDF) Contain->Dispose

Workflow for the segregation and disposal of halogenated organic intermediates.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. Available at: [Link]

  • American Chemical Society (ACS). Chemical Safety for Researchers. Available at:[Link]

Personal protective equipment for handling 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of validated, mechanistic safeguards. When handling complex, multi-functional molecules like 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (CAS: 1281784-50-6) [1], understanding the specific causality behind its hazards is the foundation of true laboratory safety.

This guide provides a self-validating operational protocol designed for researchers and drug development professionals. By dissecting the molecular structure, we can engineer a precise defense strategy for handling, solubilization, and disposal.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule into its three highly reactive functional zones. Each structural component dictates a specific layer of our Personal Protective Equipment (PPE) and handling strategy.

  • The Nitroaromatic Ether (Systemic Toxicity): Nitroaromatics present a severe, insidious risk: methemoglobinemia . Upon dermal absorption or inhalation, nitroaromatics are metabolically reduced in the liver to reactive hydroxylamine intermediates[2]. These metabolites oxidize the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, rendering the blood incapable of oxygen transport[3]. This manifests clinically as cyanosis and hypoxia, requiring immediate intervention with intravenous methylene blue if methemoglobin levels exceed 30%[3].

  • The Piperidine Ring (Corrosivity): Piperidine is a highly basic secondary amine. Contact with biological tissues results in rapid saponification of lipid membranes, causing deep, liquefactive chemical burns and irreversible corneal damage[4].

  • The Fluorine Substituent (Permeability & Decomposition): The fluorine atom at the 5-position significantly increases the molecule's lipophilicity[5]. This drastically accelerates the dermal absorption rate of the toxic nitroaromatic core. Furthermore, in the event of thermal decomposition or incineration, the carbon-fluorine bond breaks, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[6].

Mandatory PPE Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix outlines the required protective barrier system.

PPE CategoryRequired EquipmentMaterial SpecificationMechanistic Justification
Hand Protection Double-layered glovesInner: Nitrile (4 mil)Outer: Butyl rubber (14 mil)Piperidine degrades thin nitrile rapidly[7]. Butyl rubber provides superior resistance to basic amines, while the inner nitrile layer protects against the lipophilic nitroaromatic ether if the outer glove is breached.
Eye/Face Protection Safety goggles & Face shieldPolycarbonate, splash-proof, indirect ventingPrevents mucosal absorption. The basicity of the piperidine moiety can cause rapid, irreversible corneal saponification upon micro-aerosol contact[4].
Body Protection Lab coat & Chemical ApronFlame-resistant (FR) cotton coat, Polyethylene apronThe fluoronitrobenzene moiety is highly lipophilic and readily penetrates standard fabrics[3]. An impermeable apron prevents dermal absorption.
Respiratory & Environmental Chemical Fume HoodClass II, Type B2 or minimum 100 fpm face velocityPrevents inhalation of aerosolized powders. Thermal decomposition releases toxic HF and NOx gases, necessitating active, non-recirculating exhaust[6].

Operational Workflow & Handling Protocol

Every step in this protocol is designed to mitigate aerosolization, static discharge, and dermal exposure.

Phase 1: Pre-Operational Preparation

  • Ventilation Verification: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Do not handle this compound on an open bench under any circumstances.

  • Workspace Clearance: Clear the workspace of strong reducing agents, bases, and reactive metals (e.g., aluminum, magnesium), which are incompatible with fluorinated nitroaromatics and may trigger exothermic decomposition[6].

  • Donning Sequence: Don PPE in the following strict sequence: Lab coat Inner nitrile gloves Safety goggles Polyethylene apron Outer butyl rubber gloves.

Phase 2: Weighing and Solubilization

  • Static Mitigation: Ground all receiving vessels to prevent static discharge. Aerosolized organic powders containing nitro groups present a deflagration risk.

  • Transfer: Use a static-free, grounded stainless steel or ceramic spatula for transfer. Avoid plastic spatulas which generate static electricity.

  • Containment: Weigh the compound inside the fume hood using an enclosed analytical balance to prevent micro-aerosolization.

  • Solubilization: Solubilize the compound immediately in a compatible solvent (e.g., anhydrous dichloromethane or DMSO) before removing the vessel from the hood. Seal the vial tightly with a PTFE-lined cap.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, standard organic spill kits must be modified to account for the nitroaromatic moiety.

Spill Containment Protocol:

  • Evacuate & Ventilate: Immediately alert nearby personnel and maximize fume hood exhaust.

  • Neutralize (Critical Step): Do not use combustible absorbents like sawdust or paper towels, as nitroaromatics can form explosive mixtures with organic materials[6]. Cover the spill with an inert, inorganic absorbent such as diatomaceous earth, dry sand, or vermiculite[8].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Decontaminate: Wash the affected surface with a slightly acidic solution (e.g., 5% citric acid) to neutralize the basic piperidine residues, followed by a thorough water rinse.

Disposal Plan: Segregate all waste containing 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine as Halogenated/Nitroaromatic Hazardous Waste . It must be sent for high-temperature incineration at a facility equipped with flue gas scrubbers capable of neutralizing hydrogen fluoride (HF) and nitrogen oxides (NOx)[6].

Safety & Logistics Workflow Visualization

SafetyWorkflow Start Compound Receipt CAS 1281784-50-6 PPE Don Mandatory PPE (Butyl Gloves, Goggles) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Static-Free Tools) Hood->Weigh Spill Accidental Spill? Weigh->Spill Decon Spill Containment & Inert Absorbent Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste Incinerate High-Temp Incineration (HF/NOx Scrubbers) Waste->Incinerate

Operational workflow for handling and disposing of fluorinated nitroaromatic piperidines.

References

  • ChemSrc. "3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine (CAS 1281784-50-6) Properties and Safety." ChemSrc Database.[Link]

  • Frontiers in Medicine. "Case report: Methemoglobinemia caused by nitrobenzene poisoning." Frontiers. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。